Pyroxamide
Descripción
Pyroxamide has been used in trials studying the treatment of Leukemia, Lymphoma, Small Intestine Cancer, Precancerous Condition, and Myelodysplastic Syndromes, among others.
This compound is a synthetic derivative of hydroxamic acid with antineoplastic properties, this compound inhibits histone deacetylases involved in transcription; induces hyperacetylation of core histones, modulating chromatin structure and affecting transcription of some genes that inhibit tumor growth; and induces growth arrest and apoptosis. This compound is used in clinical studies for cancer chemotherapy. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of I.
inhibits histone deacetylase; structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
N'-hydroxy-N-pyridin-3-yloctanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-12(15-11-6-5-9-14-10-11)7-3-1-2-4-8-13(18)16-19/h5-6,9-10,19H,1-4,7-8H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGLFIIZFVFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191595 | |
| Record name | Pyroxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382180-17-8 | |
| Record name | Pyroxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382180178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyroxamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyroxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 382180-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PYROXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12N86DSS23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pyroxamide: A Technical Guide to a Potent Histone Deacetylase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Pyroxamide, a potent inhibitor of histone deacetylase 1 (HDAC1). It details the compound's mechanism of action, summarizes its inhibitory and cellular activities, outlines key experimental protocols, and visualizes its molecular pathways and experimental workflows.
Introduction: The Role of HDACs and the Emergence of this compound
Histone deacetylases (HDACs) are a class of enzymes crucial to the regulation of gene expression.[1][2][3] They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription.[1][3] Aberrant HDAC activity is linked to the development of various cancers, making them a key target for therapeutic intervention.[4][5]
This compound (suberoyl-3-aminopyridineamide hydroxamic acid) is a member of the hydroxamic acid class of compounds, which are known HDAC inhibitors.[6] It has demonstrated potent activity against HDAC1 and has been investigated for its antineoplastic properties, showing the ability to inhibit the growth of tumor cells both in vitro and in vivo.[6][7]
Mechanism of Action
This compound exerts its inhibitory effect through a well-defined mechanism. As a hydroxamic acid derivative, it chelates the zinc ion (Zn²⁺) located in the catalytic active site of HDAC enzymes.[5][8] This interaction blocks the substrate from accessing the enzyme, thereby inhibiting its deacetylase activity. The primary downstream effects of this compound's inhibition of HDAC1 include:
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Histone Hyperacetylation: Inhibition of HDAC1 leads to the accumulation of acetylated histones, including H2A, H2B, H3, and H4.[1] This "opening" of the chromatin structure facilitates the transcription of various genes.[3]
-
Induction of p21/WAF1: this compound treatment has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21/WAF1.[6][9][10]
-
Cell Cycle Arrest: The upregulation of p21/WAF1 contributes to cell cycle arrest, thereby inhibiting cancer cell proliferation.[6][11]
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Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in various cancer cell lines.[1][11]
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Quantitative Data
The following tables summarize the quantitative data regarding this compound's efficacy as an HDAC1 inhibitor.
Table 1: In Vitro Inhibitory Activity
| Target | Potency Metric | Value | Reference(s) |
| HDAC1 | ID50 | 100 nM | [6][9][10][11] |
| HDAC1 | IC50 | 0.1-0.2 µM | [12][13][14] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value | Exposure Time | Reference(s) |
| Murine Erythroleukemia (MEL) | Leukemia | - | Micromolar concentrations induce differentiation | 5 days | [1][9] |
| Prostate Carcinoma (LNCaP) | Prostate Cancer | - | Dose-dependent growth inhibition (1.25-20 µM) | - | [9] |
| Neuroblastoma (KCN-69n) | Neuroblastoma | - | Dose-dependent growth inhibition (1.25-20 µM) | - | [9] |
| Bladder Carcinoma (T24) | Bladder Cancer | - | Dose-dependent growth inhibition (1.25-20 µM) | - | [9] |
| Rhabdomyosarcoma (RD, RH30B) | Rhabdomyosarcoma | - | 44-86% cell death at 20 µM | 72 hours | [9][11] |
| B-cell Precursor ALL (Reh, Nalm6, Z33) | Acute Lymphoblastic Leukemia | IC50 | 2-6 µM | 96 hours | [9] |
Table 3: In Vivo Efficacy
| Animal Model | Cancer Type | Dosage | Outcome | Reference(s) |
| Nude mice with s.c. CWR22 xenografts | Prostate Cancer | 100 or 200 mg/kg/day (i.p.) | Significant, dose-dependent suppression of tumor growth | [6][9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
HDAC1 Inhibition Assay (In Vitro)
This protocol is adapted from studies measuring the direct inhibitory effect of this compound on HDAC1.[9]
-
Enzyme Preparation:
-
Generate a cell line (e.g., Murine Erythroleukemia - MEL) expressing epitope-tagged HDAC1 (e.g., Flag-tagged HDAC1).
-
Lyse the cells and perform immunoprecipitation using an anti-Flag antibody conjugated to agarose beads to affinity-purify the HDAC1-Flag protein.
-
Elute the purified enzyme from the beads using a competitive Flag peptide.
-
-
Substrate Preparation:
-
Prepare [³H]acetate-labeled cellular histones from MEL cells to serve as the substrate.
-
-
Inhibition Assay:
-
Pre-incubate the purified HDAC1 enzyme with varying concentrations of this compound (e.g., 10 nM to 100,000 nM) for 30 minutes at 4°C.
-
Initiate the deacetylase reaction by adding the [³H]acetate-labeled histone substrate.
-
Allow the reaction to proceed under optimal conditions (temperature and time).
-
Stop the reaction and extract the released [³H]acetic acid.
-
Quantify the amount of released [³H]acetic acid using scintillation counting.
-
Calculate the ID50 value, which is the concentration of this compound required to inhibit 50% of the HDAC1 activity.
-
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// Edges start -> purify_hdac; start -> prepare_substrate; purify_hdac -> pre_incubate; prepare_substrate -> add_substrate; pre_incubate -> add_substrate; add_substrate -> reaction; reaction -> quantify; quantify -> calculate; calculate -> end; }
Cellular Effects Analysis
This generalized protocol describes how to assess the impact of this compound on cancer cells in culture.[9][11]
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., RD, RH30B, LNCaP) in appropriate media and conditions.
-
Seed cells in multi-well plates at a predetermined density (e.g., 1-2 x 10⁵ cells/mL).
-
-
Compound Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 1.25 µM to 20 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
-
Downstream Analysis:
-
Cell Viability/Growth: Assess cell viability using Trypan Blue exclusion or quantify cell density with a cell counter.
-
Western Blotting: Prepare cell lysates and perform SDS-PAGE and Western blotting to detect levels of acetylated histones and proteins like p21/WAF1.
-
Cell Cycle Analysis: Fix cells in ethanol, stain with propidium iodide (PI), and analyze DNA content using flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Apoptosis Analysis: Analyze the sub-G1 fraction from the cell cycle analysis, which is indicative of apoptotic cells.
-
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viability [label="Cell Viability Assay\n(e.g., Trypan Blue)", fillcolor="#34A853", fontcolor="#FFFFFF"]; western [label="Western Blot\n(Acetylated Histones, p21)", fillcolor="#34A853", fontcolor="#FFFFFF"]; facs [label="Flow Cytometry\n(Cell Cycle, Apoptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
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Clinical Context
This compound has been investigated in a clinical trial setting. For instance, a Phase I clinical trial (NCT00042900) was initiated in 2002 to evaluate its safety and efficacy in patients with various hematologic malignancies and solid tumors.[11] The development of this compound and other HDAC inhibitors underscores the therapeutic potential of targeting epigenetic mechanisms in cancer treatment.
Conclusion
This compound is a potent, specific inhibitor of HDAC1 that operates through a well-understood mechanism involving zinc chelation in the enzyme's active site. Its ability to induce histone hyperacetylation, upregulate p21/WAF1, and trigger cell cycle arrest and apoptosis in a wide range of cancer cell lines has been robustly demonstrated. Both in vitro and in vivo data support its potential as an antineoplastic agent. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in oncology and drug development who are exploring the therapeutic applications of HDAC inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (CAS 382180-17-8): R&D Systems [rndsystems.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound |HDAC inhibitor | Hello Bio [hellobio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Apoptosis | HDAC | TargetMol [targetmol.com]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
The Biological Activity of Pyroxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroxamide, a synthetic hydroxamic acid derivative, has emerged as a significant subject of research in oncology due to its potent antineoplastic properties.[1] This technical guide provides an in-depth overview of the biological activity of this compound and its derivatives, with a focus on their core mechanism of action as histone deacetylase (HDAC) inhibitors. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway influenced by these compounds.
Core Mechanism of Action: Histone Deacetylase Inhibition
This compound's primary mechanism of action is the potent inhibition of histone deacetylase 1 (HDAC1).[2][3][4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[3] By inhibiting HDAC1, this compound prevents the deacetylation of histones, resulting in the accumulation of acetylated histones.[3][5] This hyperacetylation leads to a more relaxed chromatin structure, allowing for the transcription of various genes, including those that inhibit tumor growth.[1][5]
This compound is a potent inhibitor of affinity-purified HDAC1 with a 50% inhibitory dose (ID50) of 100 nM.[2][3][5] This inhibition of HDAC activity is a key driver of the downstream biological effects observed with this compound treatment.
Biological Activities and Therapeutic Potential
The inhibition of HDACs by this compound derivatives triggers a cascade of cellular events that contribute to their anticancer effects. These activities have been observed in a variety of cancer cell lines, highlighting the broad therapeutic potential of this class of compounds.
Induction of Cell Cycle Arrest
A prominent effect of this compound is the induction of cell cycle arrest, primarily at the G1 and G2/M phases.[6] This is largely mediated by the upregulation of the cyclin-dependent kinase inhibitor p21/WAF1.[5][6][7] The induction of p21/WAF1 has been observed in various cancer cells following this compound treatment and is considered a key contributor to its antitumor effects.[2][5]
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including leukemia, rhabdomyosarcoma, and ovarian cancer.[2][5][6] The apoptotic response is characterized by an increase in the sub-G1 cell population, DNA fragmentation, and the activation of caspases.[5][6][8] For instance, in rhabdomyosarcoma cells, this compound treatment leads to an increase in the sub-G1 fraction, which is indicative of apoptosis.[8]
Induction of Cellular Differentiation
In addition to cell cycle arrest and apoptosis, this compound can induce terminal differentiation in certain cancer cells, such as murine erythroleukemia (MEL) cells.[5] This forces the cancer cells to mature into a non-proliferative state.
Quantitative Data: In Vitro Efficacy
The following tables summarize the quantitative data on the inhibitory activity of this compound against HDAC1 and its cytotoxic effects on various cancer cell lines.
| Target | Parameter | Value | Reference |
| HDAC1 | ID50 | 100 nM | [2][3][5] |
| Cell Line | Cancer Type | Parameter | Value (µM) | Incubation Time (h) | Reference |
| HCT116 | Colon Carcinoma | IC50 | Not specified | Not specified | [2] |
| RD | Rhabdomyosarcoma (embryonal) | - | 1.25-20.0 (dose-dependent decrease in viable cells) | 24-72 | [8] |
| RH30B | Rhabdomyosarcoma (alveolar) | - | 1.25-20.0 (dose-dependent decrease in viable cells) | 24-72 | [8] |
| Reh, Nalm6, Z33 | B-cell precursor acute lymphoblastic leukemia | IC50 | 2-6 | 96 | [9] |
| LNCaP | Prostate Carcinoma | - | 1.25-20 (dose-dependent inhibition of growth) | Not specified | [9] |
| KCN-69n | Neuroblastoma | - | 1.25-20 (dose-dependent inhibition of growth) | Not specified | [9] |
| T24 | Bladder Carcinoma | - | 1.25-20 (dose-dependent inhibition of growth) | Not specified | [9] |
| SKOV-3 | Ovarian Cancer | IC50 | 3.2 | Not specified | [6] |
Signaling Pathway
The primary signaling pathway affected by this compound leading to its anticancer effects involves the inhibition of HDAC1, subsequent histone hyperacetylation, and the transcriptional activation of the p21/WAF1 gene.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound's biological activity. These protocols may require optimization for specific cell lines and experimental conditions.
HDAC Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of HDAC1.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound (or other test compounds)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the HDAC1 enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for signal development.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the ID50 value.
Cell Viability (MTT) Assay (General Protocol)
This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis (Annexin V) Assay (General Protocol)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live (Annexin V-negative, PI-negative) cells.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the biological activity of a this compound derivative.
Conclusion
This compound and its derivatives represent a promising class of antineoplastic agents. Their potent inhibition of HDAC1 leads to a cascade of downstream effects, including cell cycle arrest, apoptosis, and cellular differentiation in a wide range of cancer cells. The induction of the p21/WAF1 signaling pathway is a key molecular event mediating these biological activities. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the advancement of HDAC inhibitors for cancer therapy. Further research into the selectivity of this compound derivatives for different HDAC isoforms and their efficacy in in vivo models will be crucial for their clinical translation.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Apoptosis | HDAC | TargetMol [targetmol.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Pyroxamide: A Technical Guide to its Role in Gene Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroxamide is a synthetic hydroxamic acid derivative that has demonstrated potent antineoplastic properties. As a member of the histone deacetylase (HDAC) inhibitor family, this compound plays a crucial role in the epigenetic regulation of gene transcription. This technical guide provides an in-depth overview of this compound's core mechanism of action, its effects on cellular processes, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers and drug development professionals.
Introduction
The regulation of gene expression is a fundamental process in cellular function, and its dysregulation is a hallmark of cancer. Epigenetic modifications, such as histone acetylation, are key determinants of chromatin structure and, consequently, gene transcription. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.
This compound (suberoyl-3-aminopyridineamide hydroxamic acid) is a potent inhibitor of class I histone deacetylases, particularly HDAC1.[1][2] By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including those involved in tumor suppression, cell cycle arrest, and apoptosis.[1][3] This guide will delve into the technical details of this compound's function and provide practical information for its study and potential therapeutic application.
Core Mechanism of Action: HDAC Inhibition and Transcriptional Regulation
This compound's primary mechanism of action is the inhibition of HDAC1.[1] This inhibition leads to the hyperacetylation of core histones, which neutralizes the positive charge of lysine residues and weakens the electrostatic interaction between histones and DNA. This "opening" of the chromatin structure allows transcription factors and the transcriptional machinery to access gene promoter regions, leading to the activation of previously silenced genes.
A key target gene that is consistently upregulated by this compound and other HDAC inhibitors is CDKN1A, which encodes the p21/WAF1 protein.[1][4][5] p21/WAF1 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a critical role in inducing cell cycle arrest. The induction of p21/WAF1 by this compound is a central event in its anti-proliferative effects.[1]
Logical Relationship of this compound's Mechanism of Action
Caption: this compound inhibits HDAC1, leading to histone hyperacetylation and transcriptional activation.
Quantitative Data on this compound's Biological Activity
The following tables summarize the quantitative data on this compound's efficacy from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| Affinity-purified | HDAC1 Inhibition | ID50 | 100 nM | [1][2] |
| Murine Erythroleukemia (MEL) | Differentiation | Effective Concentration | Micromolar range | [1] |
| Prostate Carcinoma (LNCaP) | Growth Inhibition | Effective Concentration | Micromolar range | [1] |
| Bladder Carcinoma (T24) | Growth Inhibition | Effective Concentration | Micromolar range | [1] |
| Neuroblastoma | Growth Inhibition | Effective Concentration | Micromolar range | [1] |
| Rhabdomyosarcoma (RD and RH30B) | Apoptosis | % Dead Cells (20.0 µM, 72h) | 44% - 86% | [2] |
| Rhabdomyosarcoma (RD and RH30B) | Cell Cycle Arrest | Sub-G1 Fraction (10.0 µM, 48h) | 45.0% | [2] |
| Rhabdomyosarcoma (RD and RH30B) | Cell Cycle Arrest | Sub-G1 Fraction (20.0 µM, 48h) | 72.3% | [2] |
Table 2: In Vivo Efficacy of this compound in Human Tumor Xenografts
| Xenograft Model | Treatment Dose | Outcome | Reference |
| CWR22 Prostate Cancer | 100 or 200 mg/kg/day | Significant suppression of tumor growth | [1] |
| CWR22 Prostate Cancer | 100 or 200 mg/kg/day | Increased histone acetylation in tumors | [1] |
| CWR22 Prostate Cancer | 100 or 200 mg/kg/day | Increased p21/WAF1 expression in tumors | [1] |
| SMS-KCN-69n Neuroblastoma | 50, 100, and 200 mg/kg/day | Dose-dependent inhibition of tumor growth | [6] |
| SMS-KCN-69n Neuroblastoma | 200 mg/kg/day | Complete suppression of tumor growth | [6] |
Signaling Pathways Modulated by this compound
As an HDAC inhibitor, this compound influences multiple signaling pathways that regulate cell fate. The primary pathway affected is the cell cycle control pathway through the induction of p21/WAF1. Additionally, HDAC inhibitors are known to impact apoptosis signaling pathways.
Core Signaling Pathway of this compound
Caption: this compound induces p21/WAF1 expression, leading to cell cycle arrest.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
HDAC1 Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of HDAC1.
-
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add HDAC1 enzyme to each well (except for no-enzyme controls).
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Trichostatin A).
-
Incubate the plate at 37°C for 15 minutes.
-
Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each this compound concentration and determine the ID50 value.
-
Western Blot for Histone Acetylation and p21/WAF1
This protocol is used to detect changes in the levels of acetylated histones and p21/WAF1 protein in cells treated with this compound.
-
Materials:
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21/WAF1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Materials:
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[7][8]
-
Experimental Workflow for Assessing this compound's Effects
Caption: A typical workflow for evaluating the preclinical efficacy of this compound.
Conclusion
This compound is a promising anti-cancer agent that functions through the potent and specific inhibition of HDAC1. Its ability to induce histone hyperacetylation leads to the transcriptional activation of key tumor suppressor genes, most notably p21/WAF1, resulting in cell cycle arrest and apoptosis in a variety of cancer cell types. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Future studies focusing on comprehensive gene expression profiling and the elucidation of its impact on a broader range of signaling pathways will be crucial for its clinical development and application.
References
- 1. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
The Discovery and Synthesis of Pyroxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroxamide (suberoyl-3-aminopyridineamide hydroxamic acid) is a synthetic hydroxamic acid derivative that has emerged as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1.[1][2] Its ability to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines has positioned it as a compound of interest in oncological research. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols for the evaluation of this compound. All quantitative data is summarized in structured tables, and detailed methodologies for critical experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.
Discovery and Rationale
This compound was developed as part of a series of hybrid polar compounds designed to induce differentiation and/or apoptosis in transformed cells.[2] The rationale behind its design was to target histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Dysregulation of HDAC activity is a common feature in many cancers, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, this compound aims to restore the normal acetylation patterns of histones, leading to the re-expression of these critical genes and subsequent inhibition of tumor growth.[3][4]
Synthesis of this compound
A plausible synthetic route, based on the synthesis of similar compounds, is as follows:
-
Amide Bond Formation: Suberic acid monomethyl ester is activated, for example, by conversion to its acyl chloride or through the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated intermediate is then reacted with 3-aminopyridine to form the corresponding amide, methyl 8-(pyridin-3-ylamino)-8-oxooctanoate.
-
Hydroxamic Acid Formation: The methyl ester of the intermediate is then converted to the hydroxamic acid. This is typically achieved by reacting the ester with a solution of hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a solvent like methanol. The reaction is stirred at room temperature until completion.
-
Purification: The final product, this compound, is then purified using standard techniques such as recrystallization or column chromatography to yield a pure solid.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of histone deacetylases, with a particular potency against HDAC1.[1][2] HDACs are enzymes that remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression.
By inhibiting HDAC1, this compound leads to the hyperacetylation of histones H2A, H2B, H3, and H4.[5] This increased acetylation neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA. The resulting "open" chromatin conformation allows for the binding of transcription factors and the expression of previously silenced genes.[4]
One of the key downstream effects of this compound-induced histone hyperacetylation is the upregulation of the cyclin-dependent kinase inhibitor p21/WAF1.[2][6] The p21 protein plays a crucial role in cell cycle regulation, inducing G1 phase arrest and preventing cell proliferation. The induction of p21 is a significant contributor to the anti-tumor effects of this compound.[6]
Signaling Pathway Diagram
Caption: this compound inhibits HDAC1, leading to histone hyperacetylation and p21/WAF1-mediated cell cycle arrest and apoptosis.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Target | Value | Reference |
| ID50 | HDAC1 | 100 nM | [1][2] |
| IC50 (96h) | Reh (B-cell precursor ALL) | 2-6 µM | [1] |
| Nalm6 (B-cell precursor ALL) | 2-6 µM | [1] | |
| Z33 (B-cell precursor ALL) | 2-6 µM | [1] | |
| Growth Inhibition | RD (Rhabdomyosarcoma) | Dose-dependent (1.25-20.0 µM) | [1] |
| RH30B (Rhabdomyosarcoma) | Dose-dependent (1.25-20.0 µM) | [1] | |
| LNCaP (Prostate Carcinoma) | Dose-dependent (1.25-20 µM) | [1] | |
| KCN-69n (Neuroblastoma) | Dose-dependent (1.25-20 µM) | [1] | |
| T24 (Bladder Carcinoma) | Dose-dependent (1.25-20 µM) | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Outcome | Reference |
| Nude Mice | CWR22 Prostate Cancer Xenograft | 100 or 200 mg/kg/day | Significant, dose-dependent suppression of tumor growth | [6] |
| Nude Mice | CWR22 Prostate Cancer Xenograft | 300 mg/kg/day | Lethal to all mice within 1 week | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
HDAC1 Inhibition Assay
This protocol is based on a fluorometric method to measure the activity of purified HDAC1 and the inhibitory effect of this compound.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
This compound stock solution (in DMSO)
-
Trichostatin A (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control (Trichostatin A) in Assay Buffer.
-
In a 96-well plate, add the diluted this compound or control inhibitor.
-
Add the recombinant HDAC1 enzyme to each well (except for no-enzyme controls).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the Developer solution.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the ID50 value.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for p21/WAF1 Expression
This protocol outlines the procedure for detecting changes in p21/WAF1 protein expression in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 12% polyacrylamide)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p21/WAF1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p21/WAF1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound.
Synthesis and Purification Workflow
Caption: A general workflow for the synthesis, purification, and characterization of this compound.
Biological Evaluation Workflow
Caption: A typical workflow for the in vitro and in vivo biological evaluation of this compound.
Conclusion
This compound is a potent HDAC inhibitor with demonstrated anti-tumor activity in both in vitro and in vivo models. Its well-defined mechanism of action, centered on the inhibition of HDAC1 and the subsequent induction of p21/WAF1, makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers and scientists to effectively study and evaluate the therapeutic potential of this compound.
References
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. Design, synthesis, and evaluation of benzothiadiazepine hydroxamates as selective tumor necrosis factor-alpha converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyroxamide's Induction of p21/WAF1 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroxamide, a suberoyl-3-aminopyridineamide hydroxamic acid, is a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1. Its mechanism of action involves the accumulation of acetylated histones, leading to the transcriptional activation of a select number of genes, most notably the cyclin-dependent kinase inhibitor p21/WAF1. This induction of p21/WAF1 is a key event in this compound's anti-proliferative and pro-differentiative effects on cancer cells, making it a compound of significant interest in oncology research and drug development. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols related to the induction of p21/WAF1 expression by this compound.
Core Mechanism: Signaling Pathway of this compound-Induced p21/WAF1 Expression
This compound exerts its effects on p21/WAF1 expression primarily through the inhibition of Class I histone deacetylases, with a notable potency against HDAC1.[1] The canonical pathway involves the following key steps:
-
HDAC Inhibition: this compound enters the cell and directly inhibits the enzymatic activity of HDAC1.[1]
-
Histone Hyperacetylation: The inhibition of HDAC1 leads to an accumulation of acetyl groups on the lysine residues of histone tails in the chromatin. This process, known as histone hyperacetylation, neutralizes the positive charge of histones, leading to a more relaxed chromatin structure.
-
Increased Transcriptional Accessibility: The relaxed chromatin conformation allows for greater access of transcription factors to the promoter region of target genes.
-
Transcriptional Activation of p21/WAF1: In the case of the CDKN1A gene (which encodes p21/WAF1), the hyperacetylation of histones in its promoter region facilitates the binding of transcription factors, such as Sp1, leading to the initiation of transcription.[2][3] This induction can occur in both a p53-dependent and p53-independent manner.[2][4]
-
p21/WAF1 Protein Expression and Cell Cycle Arrest: The transcribed p21/WAF1 mRNA is translated into the p21/WAF1 protein, a potent inhibitor of cyclin-dependent kinases (CDKs). By inhibiting CDK activity, p21/WAF1 halts the cell cycle, primarily at the G1/S transition, thereby inhibiting cancer cell proliferation.[1]
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| HDAC1 Inhibition (ID50) | 100 nM | Affinity-purified HDAC1 | [1] |
| IC50 (Growth Inhibition) | Micromolar concentrations | Murine erythroleukemia (MEL), prostate carcinoma, bladder carcinoma, neuroblastoma | [1] |
| Effective Concentration (p21 Induction) | Micromolar concentrations | Various transformed cells | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Nude mice with s.c. CWR22 prostate cancer xenografts | 100 or 200 mg/kg/day | Significant suppression of tumor growth, increased histone acetylation, and increased p21/WAF1 expression | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Western Blot Analysis for p21/WAF1 Protein Expression
This protocol is for the detection and quantification of p21/WAF1 protein levels in cells treated with this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-p21/WAF1 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p21/WAF1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for p21/WAF1 mRNA Expression
This protocol is for the quantification of p21/WAF1 mRNA levels in cells treated with this compound.
Materials:
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for p21/WAF1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound as described for Western blotting.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for p21/WAF1 and a housekeeping gene.
-
Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in p21/WAF1 mRNA expression.
Chromatin Immunoprecipitation (ChIP) Assay for Histone Acetylation at the p21/WAF1 Promoter
This protocol is to determine if this compound treatment leads to increased histone acetylation at the p21/WAF1 promoter.
Materials:
-
This compound
-
Formaldehyde
-
Cell lysis and chromatin shearing reagents
-
Antibody against acetylated histones (e.g., anti-acetyl-Histone H3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
DNA purification kit
-
Primers for the p21/WAF1 promoter region
-
qPCR instrument
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound and then cross-link proteins to DNA with formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against acetylated histones.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Quantify the amount of p21/WAF1 promoter DNA in the immunoprecipitated samples by qPCR.
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound-induced p21/WAF1 expression on the cell cycle distribution.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Staining: Resuspend the fixed cells in PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent HDAC inhibitor that effectively induces the expression of the cell cycle regulator p21/WAF1 in cancer cells. This induction is a direct consequence of its inhibitory effect on HDAC1, leading to histone hyperacetylation and increased transcriptional accessibility of the CDKN1A gene. The resulting increase in p21/WAF1 protein levels leads to cell cycle arrest, providing a key mechanism for the anti-tumor activity of this compound. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the effects of this compound and other HDAC inhibitors on the p21/WAF1 pathway. Further research into the nuances of this pathway will continue to inform the development of novel cancer therapeutics.
References
- 1. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitor Activates the p21/WAF1/Cip1 Gene Promoter through the Sp1 Sites | Semantic Scholar [semanticscholar.org]
- 4. p53-dependent and independent expression of p21 during cell growth, differentiation, and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research and Development of Pyroxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroxamide, chemically known as suberoyl-3-aminopyridineamide hydroxamic acid, is a potent inhibitor of histone deacetylase 1 (HDAC1).[1] Early research into this class of compounds identified them as promising agents for cancer therapy due to their ability to induce cell cycle arrest, differentiation, and apoptosis in transformed cells.[1][2] This technical guide provides an in-depth overview of the foundational research and development of this compound, focusing on its synthesis, mechanism of action, and preclinical evaluation.
Core Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| - | HDAC1 Enzyme | ID50 | 100 nM | [1] |
| RD | Rhabdomyosarcoma (embryonal) | Growth Inhibition | Dose-dependent (1.25-20.0 µM) | [2] |
| RH30B | Rhabdomyosarcoma (alveolar) | Growth Inhibition | Dose-dependent (1.25-20.0 µM) | [2] |
| MEL | Murine Erythroleukemia | Differentiation Induction | Micromolar concentrations | [1] |
| LNCaP | Prostate Carcinoma | Growth Inhibition | Micromolar concentrations | [1] |
| T24 | Bladder Carcinoma | Growth Inhibition | Micromolar concentrations | [1] |
| KCN-69n | Neuroblastoma | Growth Inhibition | Micromolar concentrations | [1] |
Table 2: In Vivo Efficacy of this compound in CWR22 Prostate Cancer Xenograft Model
| Animal Model | Treatment Dose | Duration | Outcome | Reference |
| Nude Mice | 100 mg/kg/day | 21 days | Significant tumor growth suppression | [1] |
| Nude Mice | 200 mg/kg/day | 21 days | Significant, dose-dependent tumor growth suppression | [1] |
Experimental Protocols
Synthesis of this compound (Suberoyl-3-aminopyridineamide hydroxamic acid)
While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, a general and plausible synthetic route can be derived from the synthesis of analogous hydroxamic acids, such as suberoylanilide hydroxamic acid (SAHA). The synthesis would likely involve two main steps:
-
Amide Bond Formation: Reaction of a suberic acid derivative (e.g., suberoyl chloride or an activated ester of monomethyl suberate) with 3-aminopyridine to form the corresponding amide.
-
Hydroxamic Acid Formation: Conversion of the remaining carboxylic acid or ester group to a hydroxamic acid using hydroxylamine.
A generalized protocol is as follows:
-
Step 1: Synthesis of Methyl 8-oxo-8-((pyridin-3-yl)amino)octanoate.
-
Dissolve 3-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of methyl suberoyl chloride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester intermediate.
-
-
Step 2: Synthesis of N-hydroxy-N'-(pyridin-3-yl)octanediamide (this compound).
-
Prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium methoxide or potassium hydroxide) in methanol.
-
Add the methyl ester intermediate from Step 1 to the hydroxylamine solution.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring by thin-layer chromatography.
-
Once the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid or dilute hydrochloric acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
HDAC1 Inhibition Assay
This protocol is based on commercially available fluorescence-based HDAC assay kits and general procedures described in the literature.
-
Reagents and Materials:
-
Recombinant human HDAC1 enzyme.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A).
-
This compound stock solution (in DMSO).
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a no-inhibitor control (vehicle) and a no-enzyme control (background).
-
Add the HDAC1 enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15-30 minutes to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the ID50 value.
-
Cell Viability and Apoptosis Assays
-
Cell Culture: Culture cancer cell lines (e.g., RD, RH30B) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1.25-20.0 µM) or vehicle (DMSO) for different time points (e.g., 24, 48, 72 hours).
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Apoptosis (Flow Cytometry with Propidium Iodide):
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend in a solution containing propidium iodide and RNase A.
-
Analyze the DNA content by flow cytometry. The sub-G1 peak represents apoptotic cells with fragmented DNA.
-
Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for the HDAC1 inhibition assay.
Caption: Logical progression of early this compound research and development.
References
- 1. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors induce growth suppression and cell death in human rhabdomyosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyroxamide: A Technical Guide to its Role in Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroxamide (suberoyl-3-aminopyridineamide hydroxamic acid) is a synthetic hydroxamic acid derivative that functions as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1.[1][2] As a member of the hybrid polar compounds, it has demonstrated significant anti-neoplastic properties, including the induction of cell differentiation, cell cycle arrest, and apoptosis in a variety of cancer cell lines.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cell cycle regulation and programmed cell death, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanism of Action: Histone Deacetylase Inhibition
The primary mechanism of this compound is the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, this compound causes an accumulation of acetylated histones.[1][3] This "opening" of the chromatin structure allows for the transcription of previously silenced genes, including critical tumor suppressors and cell cycle inhibitors.[2][4] this compound is a potent inhibitor of affinity-purified HDAC1 with an ID50 of 100 nM.[1][5]
Caption: this compound inhibits HDAC1, leading to histone hyperacetylation and gene expression.
Induction of Cell Cycle Arrest
A primary consequence of HDAC inhibition by this compound is the arrest of the cell cycle, preventing cancer cells from proliferating. This effect is largely mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors.
The p21/WAF1 Signaling Pathway
The most well-documented mechanism for this compound-induced cell cycle arrest is the increased expression of the p21/WAF1 protein.[1] p21/WAF1 is a potent inhibitor of several cyclin/CDK complexes that are essential for cell cycle progression, particularly through the G1/S and G2/M transitions. Treatment of prostate cancer xenografts with this compound resulted in a dose-dependent increase in p21/WAF1 expression, which correlated with the agent's anti-tumor effects.[1][3] Studies on other HDAC inhibitors have shown this can lead to G2/M phase arrest by modulating levels of key proteins like Cyclin A2 and Cyclin B.[6]
Caption: this compound induces p21/WAF1, which inhibits CDK complexes to cause cell cycle arrest.
Quantitative Data: Cell Cycle Distribution
The following table summarizes the effect of this compound on the cell cycle, specifically highlighting the increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA.[7]
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Sub-G1 Fraction (%) | Citation(s) |
| Rhabdomyosarcoma (RMS) | 10.0 | 48 | 45.0 | [5] |
| Rhabdomyosarcoma (RMS) | 20.0 | 48 | 72.3 | [5] |
Induction of Apoptosis
In addition to halting cell proliferation, this compound actively induces programmed cell death, or apoptosis, in cancer cells.[1] This is a critical component of its therapeutic effect.
Apoptotic Signaling Pathways
HDAC inhibitors, including this compound, primarily activate the intrinsic (mitochondrial) apoptotic pathway.[4][8] This involves the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bim, Bid, Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound treatment can shift the balance in favor of apoptosis by upregulating the expression of pro-apoptotic BH3-only proteins.[4] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.[9][10] While not directly demonstrated for this compound, studies on the similar HDAC inhibitor SAHA suggest a potential role for the Akt/FOXO3a signaling pathway in mediating these apoptotic effects.[6][11]
Caption: this compound induces apoptosis via the intrinsic pathway by modulating Bcl-2 proteins.
Quantitative Data: Cell Death and Apoptosis
The following table summarizes data on this compound's ability to induce cell death in rhabdomyosarcoma (RMS) cell lines.
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Dead Cells (%) | Citation(s) |
| RD (embryonal RMS) | 20.0 | 72 | 44 | [5][7] |
| RH30B (alveolar RMS) | 20.0 | 72 | 86 | [5][7] |
Experimental Protocols
Reproducing and building upon existing research requires detailed methodologies. Below are protocols for key experiments used to characterize the effects of this compound.
Caption: General experimental workflow for studying this compound's effects on cancer cells.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 1.25 µM to 20 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.
-
Cell Culture: Grow cells in 6-well plates and treat with this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of staining solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be used to gate cell populations into sub-G1, G1, S, and G2/M phases.[7]
Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment & Harvesting: Treat and harvest cells as described for cell cycle analysis.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p21, anti-acetylated histone H3, anti-caspase-3, anti-ß-actin) overnight at 4°C.[7]
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a potent HDAC inhibitor that effectively suppresses the growth of cancer cells through the dual mechanisms of cell cycle arrest and apoptosis.[1] Its action is rooted in the epigenetic reprogramming of tumor cells, leading to the re-expression of key regulatory genes like p21/WAF1.[3] The quantitative data and established protocols outlined in this guide provide a solid foundation for further research into this compound's therapeutic potential, optimization of its use in combination therapies, and the discovery of biomarkers for patient stratification in clinical settings.[3][12]
References
- 1. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors induce growth suppression and cell death in human rhabdomyosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 9. Novel mechanisms of apoptosis induced by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Pyroxamide In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vitro evaluation of Pyroxamide, a potent histone deacetylase (HDAC) inhibitor with demonstrated anti-neoplastic properties. The following sections detail the mechanism of action of this compound, comprehensive protocols for cell viability, apoptosis, and cell cycle analysis, and methods for assessing its impact on the p21/WAF1 signaling pathway. This document is intended to guide researchers in establishing robust and reproducible in vitro assays to study the cellular effects of this compound.
Introduction
This compound (suberoyl-3-aminopyridineamide hydroxamic acid) is a synthetic hydroxamic acid derivative that exhibits significant anti-cancer activity.[1] Its primary mechanism of action involves the potent inhibition of histone deacetylase 1 (HDAC1), with an inhibitory dose (ID50) of 100 nM.[2][3][4] By inhibiting HDAC1, this compound induces hyperacetylation of core histones, which alters chromatin structure and modulates the transcription of genes involved in tumor growth suppression.[1][2] This ultimately leads to cell cycle arrest, induction of apoptosis, and inhibition of proliferation in various cancer cell lines.[2][5][6] A key downstream effector of this compound's activity is the induction of the cyclin-dependent kinase inhibitor p21/WAF1.[2][5][6]
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting HDAC1, a key enzyme in the regulation of gene expression. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes, most notably p21/WAF1. The p21 protein then inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature.
| Cell Line Type | Cell Line Name(s) | This compound Concentration Range | Incubation Time | Observed Effects |
| Rhabdomyosarcoma | RD, RH30B | 1.25 - 20.0 µM | 24 - 72 hours | Dose-dependent decrease in viable cells, induction of apoptosis.[2][7] |
| Prostate Carcinoma | LNCaP, CWR22 | 1.25 - 20 µM | Not Specified | Inhibition of growth, cell cycle arrest.[2][6] |
| Neuroblastoma | KCN-69n | 1.25 - 20 µM | Not Specified | Inhibition of growth, cell cycle arrest.[2] |
| Bladder Carcinoma | T24 | 1.25 - 20 µM | Not Specified | Inhibition of growth, cell cycle arrest.[2] |
| B-cell Precursor ALL | Reh, Nalm6, Z33 | 2 - 6 µM (IC50) | 96 hours | Proliferation inhibition, induction of apoptosis, histone H4 hyperacetylation.[2] |
| Murine Erythroleukemia | MEL | Micromolar concentrations | Not Specified | Induction of terminal differentiation, growth inhibition.[2][6] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[4][7][8][9]
-
Reconstitution : Dissolve this compound powder in fresh, anhydrous DMSO to create a stock solution of 10-50 mM. Ultrasonic treatment may be necessary to fully dissolve the compound.[7][9]
-
Storage : Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][8] For short-term storage (up to one month), -20°C is sufficient.[4][8]
Cell Culture and Seeding
-
Cell Lines : Culture cancer cell lines such as prostate (LNCaP, PC3, DU145), rhabdomyosarcoma (RD, RH30B), or other relevant lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Density : The optimal seeding density depends on the cell line's growth rate and the duration of the experiment. The following are suggested starting densities for a 96-well plate format:
-
Prostate Cancer Cells (LNCaP, PC3, DU145) : 2,500 - 5,000 cells/well.[10]
-
Rhabdomyosarcoma Cells (RD, RH30B) : 5,000 cells/well.[3][11][12]
-
It is recommended to perform a cell titration experiment to determine the optimal seeding density for each cell line to ensure logarithmic growth throughout the assay period.[2][13]
-
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[2]
-
Cell Seeding : Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Treatment : The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO, concentration not exceeding 0.1%).
-
Incubation : Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO or other solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard Annexin V/PI apoptosis assay procedures.
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
Cell Harvesting : After the desired incubation period (e.g., 24 or 48 hours), collect both adherent and floating cells.
-
Washing : Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining : To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is based on standard propidium iodide staining procedures for cell cycle analysis.[14][15][16][17]
-
Cell Seeding and Treatment : Seed cells and treat with this compound as described previously.
-
Cell Harvesting : Harvest the cells by trypsinization.
-
Fixation : Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks after fixation.
-
Washing : Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment : Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining : Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis : Analyze the DNA content of the cells by flow cytometry. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 fraction is indicative of apoptosis.[7]
Western Blot for p21/WAF1 Expression
This protocol provides a general guideline for assessing p21 protein levels.
-
Cell Lysis : After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE : Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.[18]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane. For a small protein like p21 (21 kDa), a wet transfer at 100V for 1 hour in a cold room or with an ice pack is recommended.[18]
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against p21/WAF1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By following these detailed methodologies, researchers can effectively assess the impact of this compound on cancer cell viability, apoptosis, cell cycle progression, and the underlying molecular pathways. These assays are crucial for the preclinical evaluation of this compound and for furthering our understanding of its potential as a therapeutic agent in oncology.
References
- 1. Establishment and Characterization of a Sclerosing Spindle Cell Rhabdomyosarcoma Cell Line with a Complex Genomic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Frontiers | Rhabdomyosarcoma Cells Produce Their Own Extracellular Matrix With Minimal Involvement of Cancer-Associated Fibroblasts: A Preliminary Study [frontiersin.org]
- 4. This compound |HDAC inhibitor | Hello Bio [hellobio.com]
- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 6. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Apoptosis | HDAC | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Rhabdomyosarcoma Cells Produce Their Own Extracellular Matrix With Minimal Involvement of Cancer-Associated Fibroblasts: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fusion-negative rhabdomyosarcoma 3D organoids to predict effective drug combinations: A proof-of-concept on cell death inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of Pyroxamide Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyroxamide is a potent inhibitor of histone deacetylase 1 (HDAC1) with an ID50 of 100 nM.[1][2][3][4] As a member of the hydroxamic acid class of compounds, it is under investigation as an anti-cancer agent.[3] Its mechanism of action involves the inhibition of HDACs, leading to the hyperacetylation of core histones.[3] This modulation of chromatin structure affects the transcription of genes that regulate cell cycle progression and apoptosis, such as the induction of the p21/WAF1 protein.[3] Consequently, this compound has been shown to inhibit the growth of various tumor cells in vitro and in vivo by causing cell cycle arrest and/or apoptosis.[3][5]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, ensuring reproducible and reliable experimental results.
This compound Properties and Data
A summary of the key quantitative data for this compound is presented below.
| Property | Data | Reference(s) |
| Molecular Weight | 265.31 g/mol | [1][5][6][7] |
| Molecular Formula | C₁₃H₁₉N₃O₃ | [1][5][6] |
| CAS Number | 382180-17-8 | [1][6][8] |
| Appearance | White to off-white solid | [6] |
| Solubility in DMSO | Up to 125 mg/mL (471.15 mM). Note: Sonication may be required for high concentrations. Other reported solubilities include 100 mM and 17 mg/mL (64.07 mM). | [1][2][5][6] |
| Purity | >98% | [2] |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [6] |
| Storage (Solution) | 6 months at -80°C in DMSO; 1 month at -20°C in DMSO. | [1][6][9] |
Experimental Protocol: Preparation of 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. Adjust calculations as needed for different desired concentrations.
3.1 Materials and Equipment
-
This compound powder (CAS: 382180-17-8)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
3.2 Safety Precautions
-
This compound is a potent bioactive compound. Handle with care, avoiding inhalation of dust and direct contact with skin and eyes.
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is a penetration enhancer. Always wear appropriate gloves when handling DMSO and solutions containing it.
3.3 Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Calculate the mass of this compound required. To prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L x 0.001 L x 265.31 g/mol x 1000 mg/g
-
Mass (mg) = 26.53 mg
-
-
Weighing: Carefully weigh out 26.53 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the vial containing the this compound powder. It is crucial to use newly opened DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][6]
-
Dissolution:
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials or microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6][9]
-
Application and Workflow Diagrams
4.1 Experimental Workflow
The following diagram illustrates the standard workflow for preparing and using the this compound stock solution.
4.2 Mechanism of Action Signaling Pathway
This compound functions by inhibiting HDAC1, which leads to downstream effects on gene expression and cell fate.
Application Notes
-
Working Concentration: The optimal working concentration of this compound varies by cell line and experimental design. Previous studies have used concentrations ranging from 0.625 µM to 20 µM.[1][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
-
Solvent Toxicity: When preparing working solutions by diluting the DMSO stock in aqueous-based media, ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5% (v/v), and ideally below 0.1%. Remember to include a vehicle control (media with the same final concentration of DMSO) in all experiments.
-
Solution Stability: If storing solutions at -20°C, use them within one month.[2][9] Before use, thaw the aliquot at room temperature and ensure any precipitate is fully redissolved. Do not reuse thawed aliquots if they will be subjected to another freeze cycle.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound |HDAC inhibitor | Hello Bio [hellobio.com]
- 3. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Apoptosis | HDAC | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C13H19N3O3 | CID 4996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Pyroxamide in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroxamide is a potent inhibitor of histone deacetylase 1 (HDAC1) that has demonstrated significant anti-tumor activity in preclinical models.[1] As a member of the hydroxamic acid class of HDAC inhibitors, this compound induces cell cycle arrest and apoptosis in various cancer cell lines.[1][2] These application notes provide a comprehensive overview of the recommended dosage, administration, and expected outcomes for the use of this compound in in vivo mouse xenograft studies, based on available preclinical data. The protocols outlined below are intended to serve as a guide for researchers designing and executing xenograft experiments with this compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of HDAC1. This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression.[1] A key downstream effect is the increased expression of the cyclin-dependent kinase inhibitor p21/WAF1.[1] The upregulation of p21 plays a crucial role in mediating cell cycle arrest, typically at the G1 phase, and can also contribute to the induction of apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data gathered from preclinical mouse xenograft studies involving this compound and related HDAC inhibitors.
Table 1: this compound Dosage and Efficacy in Mouse Xenograft Models
| Cancer Model | Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Key Outcomes | Reference |
| Prostate Cancer | CWR22 | Nude | 100 mg/kg/day | Intraperitoneal (i.p.) | Daily | Significant tumor growth suppression | [1] |
| Prostate Cancer | CWR22 | Nude | 200 mg/kg/day | Intraperitoneal (i.p.) | Daily | Significant, dose-dependent tumor growth suppression | [1] |
Table 2: Toxicity Profile of this compound in Mice
| Dosage | Administration Route | Mouse Strain | Observed Toxicity | Reference |
| 100 mg/kg/day | i.p. | Nude | Little evident toxicity | [1] |
| 200 mg/kg/day | i.p. | Nude | Little evident toxicity | [1] |
| 300 mg/kg/day | i.p. | Nude | Lethal within one week |
Table 3: Efficacy of Other Hydroxamic Acid HDAC Inhibitors in Mouse Xenograft Models
| Compound | Cancer Model | Cell Line | Mouse Strain | Dosage | Administration Route | Key Outcomes | Reference |
| CBHA | Neuroblastoma | SMS-KCN-69n | SCID | 50, 100, 200 mg/kg/day | i.p. | Dose-dependent tumor growth inhibition; 200 mg/kg resulted in complete suppression. Mild weight loss observed at higher doses. | |
| PXD101 | Ovarian & Colon Cancer | - | Nude | 10-40 mg/kg/day | i.p. | Significant dose-dependent growth delay with no obvious toxicity. | [3] |
| SAHA | Prostate Cancer | CWR22 | Nude | 25, 50, 100 mg/kg/day | - | 50 mg/kg/day resulted in a 97% reduction in final tumor volume with no detectable toxicity. | [2] |
Experimental Protocols
The following are detailed protocols for the use of this compound in mouse xenograft studies.
This compound Formulation
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Working Solution: For intraperitoneal injection, a common vehicle for similar compounds is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of this compound should be calculated based on the desired dosage and an injection volume of approximately 100-200 µL per mouse. It is recommended to prepare the working solution fresh daily.
Mouse Xenograft Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to establish a xenograft model.
-
Cell Culture: Culture the desired cancer cell line (e.g., CWR22) under standard conditions.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion. Viability should be >95%.
-
Cell Resuspension: Resuspend the cells in a sterile, cold solution of 50% PBS (or serum-free media) and 50% Matrigel to a final concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Subcutaneous Injection: Anesthetize the mice (e.g., athymic nude mice, 6-8 weeks old) and subcutaneously inject the cell suspension into the flank.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width^2).
-
Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin this compound administration.
This compound Administration and Monitoring
-
Drug Administration: Administer this compound via intraperitoneal injection at the desired dose (e.g., 100 or 200 mg/kg) daily. The control group should receive the vehicle solution on the same schedule.
-
Tumor Monitoring: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Toxicity Monitoring: Monitor the mice daily for any signs of toxicity, including:
-
Weight loss (weigh mice 2-3 times per week)
-
Changes in behavior (lethargy, ruffled fur)
-
Signs of distress
-
-
Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a set treatment duration. At the endpoint, mice should be euthanized, and tumors can be excised for further analysis (e.g., Western blot for acetylated histones and p21, immunohistochemistry).
Expected Results and Troubleshooting
-
Efficacy: Treatment with this compound at 100-200 mg/kg/day is expected to significantly inhibit tumor growth in susceptible xenograft models.[1]
-
Pharmacodynamic Markers: An increase in acetylated histones and p21/WAF1 expression in tumor tissue can be expected, confirming the on-target activity of this compound.[1]
-
Toxicity: At doses of 100-200 mg/kg/day, minimal toxicity is anticipated.[1] However, if weight loss exceeding 15-20% of initial body weight or other signs of distress are observed, dose reduction or cessation of treatment should be considered. Doses of 300 mg/kg/day have been shown to be lethal.
Conclusion
This compound is a promising HDAC inhibitor with demonstrated in vivo anti-tumor activity at well-tolerated doses. The protocols and data presented in these application notes provide a foundation for researchers to effectively design and implement mouse xenograft studies to further evaluate the therapeutic potential of this compound. Careful monitoring of both tumor growth and animal well-being is crucial for the successful execution of these experiments.
References
- 1. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. Pharmacodynamic response and inhibition of growth of human tumor xenografts by the novel histone deacetylase inhibitor PXD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Acetylated Histones Following Pyroxamide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a key epigenetic modification that plays a crucial role in the regulation of gene expression. The acetylation status of histones is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of this process is implicated in various diseases, including cancer. Pyroxamide is a potent inhibitor of histone deacetylases, particularly HDAC1, which leads to the accumulation of acetylated histones and subsequent changes in gene expression, including the induction of cell cycle inhibitors like p21/WAF1.[1][2][3][4] This application note provides a detailed protocol for performing Western blot analysis to detect and quantify changes in histone acetylation in response to this compound treatment.
Mechanism of Action of this compound
This compound (suberoyl-3-aminopyridineamide hydroxamic acid) is a member of the hydroxamic acid class of HDAC inhibitors.[1] It exerts its biological effects by chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their deacetylase activity.[1] This inhibition leads to an increase in the acetylation of lysine residues on the N-terminal tails of histone proteins, a state referred to as histone hyperacetylation. The accumulation of acetylated histones neutralizes their positive charge, leading to a more relaxed chromatin structure. This "open" chromatin conformation allows for greater accessibility of transcription factors to DNA, resulting in the altered expression of specific genes. One of the key downstream effects of this compound treatment is the upregulation of the cyclin-dependent kinase inhibitor p21/WAF1, which contributes to cell cycle arrest and apoptosis in cancer cells.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in cell culture experiments.
Table 1: this compound Potency and Cellular Effects
| Parameter | Value | Cell Lines | Reference |
| HDAC1 ID50 | 100 nM | Affinity-purified HDAC1 | [1][5] |
| IC50 (96h incubation) | 2-6 µM | B-cell precursor acute lymphoblastic leukemia (Reh, Nalm6, Z33) | [6] |
| Effective Concentration for Histone Acetylation | 1.25 - 20.0 µM | Rhabdomyosarcoma (RD, RH30B) | [3] |
| Effective Concentration for p21/WAF1 Induction | 20.0 µM | Rhabdomyosarcoma (RD, RH30B) | [3] |
Table 2: Recommended Treatment Conditions for Detecting Histone Acetylation
| Cell Line Type | This compound Concentration | Treatment Duration | Expected Outcome | Reference |
| Murine Erythroleukemia (MEL) | 0.625 - 8 µM | 4 - 48 hours | Accumulation of acetylated histones H2A, H2B, H3, and H4 | [2][6] |
| Rhabdomyosarcoma (RD, RH30B) | 1.25 - 20.0 µM | 24 - 72 hours | Dose-dependent accumulation of acetylated histones | [3] |
| Prostate Carcinoma (LNCaP) | 1.25 - 20 µM | 24 - 72 hours | Growth inhibition and cell cycle arrest | [6] |
| Bladder Carcinoma (T24) | 1.25 - 20 µM | 24 - 72 hours | Growth inhibition and cell cycle arrest | [6] |
Experimental Protocols
Detailed Western Blot Protocol for Acetylated Histones
This protocol outlines the steps for cell treatment, histone extraction, and Western blot analysis to detect acetylated histones.
Materials and Reagents:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (15% acrylamide recommended for histone separation)
-
Tris-Glycine-SDS running buffer
-
PVDF membrane (0.22 µm pore size)
-
Transfer buffer (Tris-Glycine with 20% methanol)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and this compound Treatment:
-
Plate cells at a desired density and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Histone Extraction (Whole Cell Lysate):
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing total protein) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (10-20 µg) per lane onto a 15% SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. A 0.22 µm membrane is recommended for the low molecular weight of histones.[7]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer according to the manufacturer's recommendations) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the acetylated histone signal to the total histone (e.g., Histone H3) signal to account for any variations in loading.
-
Visualizations
Signaling Pathway of this compound-Induced Histone Acetylation
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of acetylated histones after this compound treatment.
References
- 1. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Histone deacetylase inhibitors induce growth suppression and cell death in human rhabdomyosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. epigentek.com [epigentek.com]
Application Notes and Protocols for Pyroxamide Treatment in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroxamide is a synthetic hydroxamic acid derivative that functions as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1.[1][2] By inhibiting HDACs, this compound induces hyperacetylation of core histones, leading to a cascade of events that modulate chromatin structure and gene transcription.[1] This ultimately results in the upregulation of tumor suppressor genes, such as p21/WAF1, which in turn leads to cell cycle arrest, growth inhibition, and apoptosis in various cancer cell lines.[2][3] These application notes provide an overview of the effects of this compound treatment duration on cancer cell response and detailed protocols for key experimental assays.
Data Presentation: Quantitative Effects of this compound Treatment
The following tables summarize the dose- and time-dependent effects of this compound on various cancer cell lines.
Table 1: Effect of this compound on Rhabdomyosarcoma (RMS) Cell Viability and Cell Death
| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Decrease in Viable Cells (approx.) | % Dead Cells (approx.) |
| RD | 1.25 | 72 | 25% | 10% |
| 2.5 | 72 | 50% | 15% | |
| 5.0 | 72 | 75% | 20% | |
| 10.0 | 72 | >90% | 30% | |
| 20.0 | 72 | >90% | 40% | |
| RH30B | 1.25 | 72 | 20% | 8% |
| 2.5 | 72 | 40% | 12% | |
| 5.0 | 72 | 60% | 18% | |
| 10.0 | 72 | 80% | 25% | |
| 20.0 | 72 | >90% | 44% |
Note: Data is extrapolated from published research and may vary based on experimental conditions.
Table 2: Effect of this compound on Cell Cycle Distribution in Rhabdomyosarcoma (RMS) Cells (48-hour treatment)
| Cell Line | Concentration (µM) | % of Cells in Sub-G1 Phase (Apoptosis) |
| RD | 10.0 | 45.0% |
| 20.0 | 72.3% | |
| RH30B | 10.0 | Not specified |
| 20.0 | Not specified |
Note: An increase in the sub-G1 fraction is indicative of DNA fragmentation and apoptosis.[4]
Table 3: IC50 Values of this compound in Various Cancer Cell Lines (96-hour treatment)
| Cell Line Type | Cell Line | IC50 (µM) |
| B-cell Precursor Acute Lymphoblastic Leukemia | Reh | 2-6 |
| Nalm6 | 2-6 | |
| Z33 | 2-6 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound primarily targets HDAC1, leading to an increase in histone acetylation. This epigenetic modification alters chromatin structure, making it more accessible for transcription factors. A key downstream effect is the increased expression of the cyclin-dependent kinase inhibitor p21/WAF1. p21/WAF1 then inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S and G2/M checkpoints. Ultimately, these events trigger the intrinsic and/or extrinsic pathways of apoptosis.
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to determine the optimal treatment duration of this compound involves a series of in vitro assays.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol is for determining the number of viable cells after this compound treatment.
Materials:
-
Cancer cell lines (e.g., RD, RH30B)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trypan blue stain (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1.25, 2.5, 5.0, 10.0, 20.0 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells with PBS.
-
Add 0.5 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with 1 mL of complete culture medium.
-
Collect the cell suspension in a microcentrifuge tube.
-
-
Staining:
-
Mix 10 µL of the cell suspension with 10 µL of trypan blue stain.
-
-
Counting:
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Calculation:
-
Cell Viability (%) = (Number of viable cells / Total number of cells) x 100.
-
% Decrease in Viable Cells = [1 - (Viable cells in treated sample / Viable cells in control)] x 100.
-
Apoptosis and Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the simultaneous analysis of apoptosis (sub-G1 peak) and cell cycle distribution.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells as described in the cell viability protocol (steps 4.1-4.5).
-
Fixation:
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 2000 rpm for 10 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.
-
Western Blot for p21/WAF1 and Acetylated Histone H3
This protocol is to detect the protein levels of p21/WAF1 and acetylated histones.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21/WAF1, anti-acetyl-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH. A time-course experiment, for instance, shows that p21/WAF1 protein levels can be significantly induced as early as 15 hours post-treatment with this compound.[5]
References
- 1. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z | PLOS One [journals.plos.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Determining the Effects of Pyroxamide on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyroxamide is a synthetic hydroxamic acid derivative that functions as a potent inhibitor of histone deacetylase 1 (HDAC1), with an ID50 of 100 nM.[1] By inhibiting HDAC1, this compound leads to the hyperacetylation of histones, which in turn alters chromatin structure and modulates the transcription of genes involved in cell cycle regulation and apoptosis.[2][3] This activity makes this compound a compound of significant interest in cancer research, as it has been shown to induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[1][4][5] These application notes provide a detailed protocol for assessing the effects of this compound on cancer cell viability using the MTT assay, along with data on its efficacy in various cell lines and an overview of the underlying signaling pathways.
Data Presentation
The cytotoxic and anti-proliferative effects of this compound have been documented across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Observations |
| HCT116 | Colon Carcinoma | Not Specified | 6.5 | |
| RD | Rhabdomyosarcoma (embryonal) | 72 | ~20.0 | Complete growth suppression observed.[4] |
| RH30B | Rhabdomyosarcoma (alveolar) | 72 | ~20.0 | Complete growth suppression observed.[4] |
| MEL | Murine Erythroleukemia | Not Specified | Micromolar range | Induces terminal differentiation.[1] |
| LNCaP | Prostate Carcinoma | Not Specified | Micromolar range | Causes dose-dependent inhibition of growth. |
| KCN-69n | Neuroblastoma | Not Specified | Micromolar range | Causes dose-dependent inhibition of growth. |
| T24 | Bladder Carcinoma | Not Specified | Micromolar range | Causes dose-dependent inhibition of growth. |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell density and the specific assay used.
Experimental Protocols
Cell Viability Assay using MTT
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for determining cell viability upon this compound treatment using the MTT assay.
Caption: Signaling pathway of this compound-induced cell cycle arrest and apoptosis.
References
- 1. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1. | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Histone deacetylase inhibitors induce growth suppression and cell death in human rhabdomyosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyroxamide in Neuroblastoma Cell Lines: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroxamide (suberoyl-3-aminopyridineamide hydroxamic acid) is a synthetic hydroxamic acid derivative that functions as a potent inhibitor of histone deacetylases (HDACs).[1][2] By inhibiting HDACs, particularly HDAC1, this compound leads to the accumulation of acetylated histones, which in turn modulates chromatin structure and the transcription of genes involved in tumor suppression.[1] In the context of neuroblastoma, an aggressive pediatric cancer, this compound has been shown to induce growth inhibition, cell cycle arrest, and apoptosis at micromolar concentrations, highlighting its therapeutic potential.[1] A key mechanism of its action involves the upregulation of the cell cycle regulator p21/WAF1.[1]
These application notes provide a summary of the effects of this compound and other relevant histone deacetylase inhibitors on neuroblastoma cell lines, along with detailed protocols for key experimental procedures.
Data Presentation
While specific quantitative data for this compound in neuroblastoma cell lines is not extensively available in the public literature, the following tables summarize data for other hydroxamic acid-based HDAC inhibitors, which are expected to have similar mechanisms of action. This data can serve as a valuable reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of Hydroxamic Acid-Based HDAC Inhibitors in SH-SY5Y Neuroblastoma Cells
| Compound | IC50 (µM) | Treatment Duration | Neuroblastoma Cell Line | Reference |
| SAHA | 0.91 | 48 hours | SH-SY5Y | [3] |
| Compound 3A | 8.49 | 48 hours | SH-SY5Y | [3] |
| Compound 3B | 4.44 | 48 hours | SH-SY5Y | [3] |
Table 2: Effects of Hydroxamic Acid-Based HDAC Inhibitors on Apoptosis and Cell Cycle in SH-SY5Y Neuroblastoma Cells
| Compound | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Compound 3B | 15% apoptotic cells | G2/M phase arrest (37% of cells) | [3][4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Neuroblastoma
The primary mechanism of action of this compound involves the inhibition of histone deacetylases, leading to an increase in histone acetylation. This epigenetic modification results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes. One of the key downstream effectors is the cell cycle inhibitor p21.
Caption: this compound inhibits HDAC1, leading to histone acetylation and p21-mediated cell cycle arrest and apoptosis.
Experimental Workflow for Assessing this compound's Effects
A typical workflow to evaluate the efficacy of this compound in neuroblastoma cell lines would involve determining its cytotoxicity, followed by mechanistic studies to understand its effects on the cell cycle and apoptosis.
Caption: Workflow for evaluating this compound's anticancer effects in neuroblastoma cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
DMEM/F12 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[3]
-
Prepare serial dilutions of this compound in culture medium. It is advisable to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[3]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound (at a predetermined IC50 concentration)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed 3 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at its IC50 concentration for 48 hours.[3]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on the cell cycle distribution.
Materials:
-
Neuroblastoma cells
-
10 cm plates
-
This compound (at a predetermined IC50 concentration)
-
Cold 70% ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed 1 x 10^6 cells in a 10 cm plate and allow them to reach 60% confluency.[3]
-
Treat the cells with this compound at its IC50 concentration for 48 hours.[3]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol for at least 1 hour at 4°C.[3]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in RNase A solution and incubate for 3 hours at 37°C.[3]
-
Add PI staining solution and incubate for 30 minutes in the dark.[3]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for p21 and Acetylated Histones
This protocol is for detecting changes in protein expression of p21 and the level of histone acetylation.
Materials:
-
Neuroblastoma cells treated with this compound
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RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
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SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p21, anti-acetyl-histone H3, anti-β-actin)
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HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Lyse the treated and control cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
References
- 1. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human neuroblastoma cells rapidly enter cell cycle arrest and apoptosis following exposure to C-28 derivatives of the synthetic triterpenoid CDDO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pyroxamide Solubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Pyroxamide solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is practically insoluble in water.[1] Its solubility in aqueous solutions is very low, necessitating the use of solubility enhancement techniques for most experimental applications.
Q2: In which organic solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[2][3] Various suppliers report its solubility in DMSO to be in the range of 17 mg/mL (64.07 mM) to 125 mg/mL (471.15 mM).[1][4][5] It is also reported to be soluble in ethanol to a lesser extent, at approximately 2 mg/mL, and in dimethylformamide (DMF) at 2 mg/ml.[1][6] When preparing stock solutions in DMSO, it is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of this compound.[1]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions of this compound in anhydrous DMSO at a concentration of 10-100 mM.[2][3] For optimal results, prepare fresh solutions on the day of use. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[2] Before use, ensure the solution is brought to room temperature and that no precipitate has formed.[2]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers such as phosphate-buffered saline (PBS) is generally not feasible due to its poor aqueous solubility. One supplier notes a solubility of 0.5 mg/mL in a 1:1 mixture of DMSO and PBS (pH 7.2).[6] To achieve a working concentration in an aqueous medium, it is necessary to first dissolve this compound in an organic solvent like DMSO and then dilute this stock solution into the desired aqueous buffer. However, this can often lead to precipitation. Please refer to the troubleshooting guides below for strategies to prevent this.
Troubleshooting Guides
Issue 1: this compound precipitates when my DMSO stock solution is diluted into an aqueous medium.
This is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to overcome this problem:
1. pH Adjustment:
This compound has two ionizable functional groups: a hydroxamic acid and a pyridine ring. The pKa of the hydroxamic acid group is approximately 8.5-9.4, while the pKa of the conjugate acid of the pyridine ring (pyridinium) is around 5.25. This means that the solubility of this compound can be influenced by the pH of the aqueous medium.
-
Basic Conditions: At a pH above the pKa of the hydroxamic acid (pH > 9.4), this group will be deprotonated, forming a more soluble hydroxamate anion. Therefore, adjusting the pH of your aqueous medium to a basic pH (e.g., pH 10) can significantly increase the solubility of this compound.
-
Acidic Conditions: At a pH below the pKa of the pyridinium ion (pH < 5.25), the pyridine nitrogen will be protonated, forming a more soluble cationic species. Adjusting the pH to a mildly acidic range (e.g., pH 4-5) may improve solubility.
Experimental Protocol for pH Adjustment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare your desired aqueous buffer (e.g., phosphate buffer, citrate buffer) at a range of pH values (e.g., pH 4.0, 5.0, 7.4, 9.0, 10.0).
-
Slowly add a small aliquot of the this compound DMSO stock solution to each buffer with vigorous vortexing. The final concentration of DMSO should be kept as low as possible (ideally <1%) to minimize its effect on the experiment.
-
Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at the desired experimental temperature.
-
Quantify the concentration of dissolved this compound in the clear supernatant using a suitable analytical method like HPLC-UV.
2. Use of Co-solvents and Excipients:
For in vivo and some in vitro applications, co-solvents and excipients can be used to formulate this compound in an aqueous vehicle.
Quantitative Data on this compound Formulations:
| Formulation Components | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.84 mM) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.84 mM) | [4] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Not specified | [1] |
| 5% DMSO, 95% Corn Oil | Not specified | [1] |
Experimental Protocol for Co-solvent Formulation (Example):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a separate sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is obtained.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly.
-
This formulation should be prepared fresh on the day of use.[4]
3. Cyclodextrin Complexation:
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with increased aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives like sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.
Experimental Protocol for Cyclodextrin Complexation:
-
Prepare an aqueous solution of the desired cyclodextrin (e.g., 20% w/v SBE-β-CD in saline).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Slowly add the this compound stock solution to the cyclodextrin solution while stirring vigorously.
-
Allow the mixture to equilibrate, which may be facilitated by gentle heating or sonication.
-
Determine the concentration of dissolved this compound in the complexation medium.
Issue 2: How can I determine the concentration of dissolved this compound in my aqueous preparations?
Accurate quantification of dissolved this compound is crucial for reliable experimental results. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.
Experimental Protocol for this compound Quantification by HPLC-UV:
-
Sample Preparation: After attempting to dissolve this compound, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved material. Carefully collect the supernatant for analysis.
-
Standard Curve Preparation: Prepare a series of known concentrations of this compound in the same solvent system as your samples (e.g., the aqueous buffer with the same final concentration of DMSO or co-solvents) to create a standard curve.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at a wavelength where this compound has a strong absorbance (e.g., around 241 nm or 279 nm).[6]
-
-
Analysis: Inject the standards and samples onto the HPLC system. Integrate the peak area corresponding to this compound and calculate the concentration in your samples using the standard curve.
Visualizations
References
Technical Support Center: Optimizing Pyroxamide for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Pyroxamide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic hydroxamic acid derivative that acts as a potent inhibitor of histone deacetylase 1 (HDAC1).[1][2] By inhibiting HDAC1, this compound prevents the removal of acetyl groups from histones, leading to hyperacetylation of these proteins.[1][3] This alteration in chromatin structure affects the transcription of certain genes, ultimately inducing cell cycle arrest, apoptosis (programmed cell death), and inhibiting tumor growth.[1]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. However, a general starting range for many cancer cell lines is between 1.25 µM and 20.0 µM.[2][3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration immediately before use.
Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?
Precipitation can occur if the final concentration of DMSO in the culture medium is too high or if the this compound concentration exceeds its solubility limit in the aqueous environment of the medium.
-
Reduce DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Serial dilutions: Prepare intermediate dilutions of your this compound stock in culture medium before adding it to the final cell culture plate.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help improve solubility.
-
Sonication: If precipitation occurs during the preparation of the stock solution in DMSO, gentle sonication can be used to aid dissolution.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cells | - Inactive compound.- Insufficient concentration.- Short incubation time.- Cell line is resistant. | - Verify the activity of your this compound stock with a positive control cell line.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).- Increase the incubation time (e.g., 24, 48, 72 hours).- Research the specific cell line's sensitivity to HDAC inhibitors. |
| High background in assays | - DMSO toxicity.- this compound autofluorescence (in fluorescence-based assays). | - Include a vehicle control (medium with the same concentration of DMSO used for this compound treatment) in all experiments.- Check for autofluorescence of this compound at the excitation and emission wavelengths of your assay. If significant, use an alternative assay method (e.g., colorimetric instead of fluorescent). |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent this compound concentration.- Edge effects in multi-well plates. | - Ensure consistent cell seeding density across all wells and experiments.- Prepare fresh dilutions of this compound for each experiment.- To minimize edge effects, avoid using the outer wells of the plate for experimental conditions or fill them with sterile PBS. |
| Unexpected cytotoxicity in a sensitive cell line | - this compound concentration is too high.- Off-target effects. | - Perform a detailed dose-response curve to determine the IC50 value and select a concentration that induces the desired effect without excessive cell death.- Investigate potential off-target effects of this compound in your specific cell line by examining markers unrelated to HDAC1 inhibition. |
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Observed Effect | Reference(s) |
| RD and RH30B | Rhabdomyosarcoma | Cell Viability | 1.25 - 20.0 µM | Dose-dependent decrease in viable cells | [2][3][4] |
| LNCaP | Prostate Carcinoma | Growth Inhibition | 1.25 - 20 µM | Dose-dependent growth inhibition | [3] |
| KCN-69n | Neuroblastoma | Growth Inhibition | 1.25 - 20 µM | Dose-dependent growth inhibition | [3] |
| T24 | Bladder Carcinoma | Growth Inhibition | 1.25 - 20 µM | Dose-dependent growth inhibition | [3] |
| MEL | Murine Erythroleukemia | Differentiation & Proliferation | Micromolar concentrations | Induced terminal differentiation and inhibited proliferation | [1][3] |
| HCT116 | Colon Carcinoma | Growth Inhibition | Not specified | Inhibited cell growth | [2] |
| Reh, Nalm6, Z33 | B-cell Precursor Leukemia | Proliferation & Apoptosis | Not specified (IC50: 2-6 µM) | Time-dependent inhibition of proliferation and induction of apoptosis | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: Western Blot for Histone H3 Acetylation
This protocol describes how to detect changes in histone H3 acetylation in response to this compound treatment.
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated Histone H3 (e.g., anti-acetyl-Histone H3 (Lys9)) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated Histone H3 signal to the total Histone H3 signal.
Visualizations
Caption: this compound inhibits HDAC1, leading to histone hyperacetylation and tumor suppression.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Histone deacetylase inhibitors induce growth suppression and cell death in human rhabdomyosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyroxamide stability in cell culture medium over time
Welcome to the technical support center for Pyroxamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of histone deacetylase 1 (HDAC1), with an ID50 of 100 nM.[1][2][3][4] HDACs are enzymes that remove acetyl groups from histones, leading to tighter DNA wrapping and repression of transcription. By inhibiting HDAC1, this compound leads to the accumulation of acetylated histones, which in turn can induce the expression of certain genes like the cell cycle regulator p21/WAF1.[1][2] This activity can result in the induction of terminal differentiation, cell cycle arrest, and/or apoptosis in various cancer cell lines.[1][2][4][5]
Q2: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[3]
Q3: How can I assess the stability of this compound in my specific cell culture medium?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound in cell culture medium over the course of the experiment. | Perform a stability study of this compound in your specific cell culture medium and conditions (see experimental protocol below). Based on the stability profile, you may need to replenish the medium with fresh this compound at regular intervals. |
| Lower than expected potency or efficacy. | 1. This compound has degraded in the cell culture medium.2. Suboptimal concentration used. | 1. Check the stability of this compound in your medium. Consider more frequent media changes with fresh compound.2. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. Concentrations ranging from 1.25 µM to 20 µM have been used in various cell lines.[3][4][5] |
| Precipitation of this compound in the cell culture medium. | The concentration of this compound exceeds its solubility in the medium. This can be influenced by the solvent used for the stock solution (e.g., DMSO) and its final concentration in the medium. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to maintain solubility. If precipitation persists, consider using a lower concentration of this compound or a different solvent system if compatible with your cells. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC, LC-MS/MS)
-
Appropriate solvents for sample preparation and analysis
Procedure:
-
Preparation of this compound Spiked Medium:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the pre-warmed cell culture medium with the this compound stock solution to achieve the desired final concentration. Ensure the final solvent concentration is minimal (e.g., ≤0.1%).
-
Gently mix the solution thoroughly.
-
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile tubes or wells of a plate.
-
Place the samples in a 37°C incubator with 5% CO2.
-
-
Time Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
The 0-hour time point represents the initial concentration.
-
-
Sample Processing and Analysis:
-
For each time point, process the samples as required for your analytical method. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
From this data, you can determine the half-life (t½) of this compound in your specific cell culture medium.
-
Visualizations
Caption: this compound inhibits HDAC1, leading to histone acetylation and p21 expression.
Caption: Workflow for assessing this compound stability in cell culture medium.
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Histone deacetylase inhibitors induce growth suppression and cell death in human rhabdomyosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to avoid Pyroxamide precipitation in working solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding Pyroxamide precipitation in working solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for initially dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is highly soluble in DMSO, with reported concentrations of up to 125 mg/mL (471.15 mM).[3][4] For optimal results, use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can decrease the solubility of this compound.[4][5]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: It is not recommended to dissolve this compound directly in aqueous buffers or media. This compound has low aqueous solubility. Attempting to dissolve it directly in water-based solutions, especially at high concentrations, will likely result in precipitation. One source indicates a solubility of only 0.5 mg/mL in a 1:1 mixture of DMSO and PBS (pH 7.2).[2]
Q3: My this compound precipitated after diluting the DMSO stock solution into my aqueous working buffer. What happened?
A3: This is a common issue and occurs because the concentration of this compound in the final working solution has exceeded its solubility limit in that specific solvent mixture. The addition of an aqueous buffer to the DMSO stock reduces the overall solvating power for this compound, causing it to "crash out" of the solution.
Q4: How should I prepare my working solutions to avoid precipitation?
A4: The best practice is to first prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your final aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of this compound in the working solution is below its solubility limit in that specific aqueous environment. For in vivo studies, co-solvents such as PEG300 and surfactants like Tween-80 are often used to maintain solubility.[4][5][6]
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
A5:
-
Powder: Store the solid form of this compound at -20°C for long-term stability (up to 3 years).[5][6]
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][6] Store these aliquots at -80°C for up to 6 months or at -20°C for up to one month.[6][7] It is highly recommended to prepare fresh working solutions from the stock on the day of the experiment.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. The concentration is too high. 2. The DMSO is old or has absorbed moisture. | 1. Refer to the solubility data to ensure you are not exceeding the maximum solubility. 2. Use fresh, anhydrous DMSO. 3. Gentle warming and sonication can be used to aid dissolution.[4][6] |
| Precipitation occurs immediately upon dilution of the DMSO stock into an aqueous buffer. | The concentration of this compound in the final working solution is above its solubility limit in the aqueous environment. | 1. Lower the final concentration of this compound in the working solution. 2. Increase the percentage of DMSO in the final working solution (be mindful of DMSO toxicity in your experimental system). 3. For in vivo formulations, consider using a vehicle containing co-solvents like PEG300 and surfactants like Tween-80. |
| The working solution is initially clear but forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. This can be influenced by temperature changes or interactions with other components in the solution. | 1. Prepare the working solution immediately before use.[4][5] 2. Ensure all components of the working solution are at room temperature before mixing. 3. If storage is necessary, store at a constant temperature and visually inspect for precipitates before use. Equilibrate to room temperature and ensure any precipitate is redissolved (if possible without compromising the experiment) before application.[7] |
Quantitative Solubility Data
| Solvent/Vehicle | Reported Solubility | Molar Concentration |
| DMSO | 125 mg/mL[3][4] | 471.15 mM[3][4] |
| DMSO | 100 mM | 100 mM |
| DMSO | 17 mg/mL[5] | 64.07 mM[5] |
| DMSO | 5 mg/mL[2] | 18.85 mM |
| DMF | 2 mg/mL[2] | 7.54 mM |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] | 1.88 mM |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 4 mg/mL[4] | ≥ 15.08 mM[4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[6] | ≥ 7.84 mM[6] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL[6] | ≥ 7.84 mM[6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 265.31 g/mol )
-
Anhydrous (molecular biology grade) DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 26.53 mg of this compound powder and place it in a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture Experiments
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium to create a 100 µM intermediate solution. Mix thoroughly by gentle pipetting or inversion.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM working concentration.
-
Use the working solution immediately. Note that the final DMSO concentration in this example is 0.01%.
-
Visualizations
Caption: Workflow for preparing this compound solutions to minimize precipitation risk.
This compound is an inhibitor of histone deacetylase (HDAC), specifically HDAC1.[8] Its mechanism of action involves the inhibition of this enzyme, leading to the accumulation of acetylated histones.[9] This, in turn, modulates chromatin structure and gene expression, which can induce cell differentiation and inhibit the growth of transformed cells.[8][10]
Caption: Simplified signaling pathway of this compound as an HDAC inhibitor.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | Apoptosis | HDAC | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound |HDAC inhibitor | Hello Bio [hellobio.com]
- 8. Facebook [cancer.gov]
- 9. Histone deacetylase inhibitors induce growth suppression and cell death in human rhabdomyosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyroxamide off-target effects in kinase inhibitor screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using pyroxamide in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound a kinase inhibitor? I'm seeing unexpected effects in my kinase screening assay.
A1: This is a common point of confusion. This compound is not a kinase inhibitor; its primary and well-documented mechanism of action is the inhibition of histone deacetylases (HDACs), particularly HDAC1. It belongs to the hydroxamic acid class of compounds which are potent chelators of the zinc ion in the active site of zinc-dependent HDACs. If you are observing activity in a kinase assay, it is likely due to an off-target effect or an assay artifact, rather than direct, potent inhibition of the kinase itself.
Q2: What is the difference between a kinase inhibitor and an HDAC inhibitor?
A2: Kinase inhibitors and HDAC inhibitors target different classes of enzymes and have distinct downstream effects.
-
Kinase Inhibitors: These compounds typically target the ATP-binding pocket of protein kinases, preventing the phosphorylation of substrate proteins. This directly interferes with signaling cascades that control cell processes like proliferation, differentiation, and survival.
-
HDAC Inhibitors: These compounds, including this compound, block the enzymatic activity of HDACs. This leads to an accumulation of acetyl groups on histone and non-histone proteins. The resulting hyperacetylation of histones alters chromatin structure, leading to changes in gene expression, including the reactivation of tumor suppressor genes.[1][2]
Q3: What are the known off-target effects of this compound and other HDAC inhibitors?
A3: While this compound is selective for HDACs, like most small molecules, it can have off-target effects. For the broader class of hydroxamate-based HDAC inhibitors, some studies have identified off-targets through chemical proteomics. For instance, metallo-beta-lactamase domain-containing protein 2 (MBLAC2) has been identified as a frequent off-target of hydroxamate-based drugs.[3] It is crucial to validate that the observed phenotype in your experiment is due to HDAC inhibition and not an unintended interaction.
Q4: What are the typical concentrations at which this compound exhibits its primary activity?
A4: The effective concentration of this compound can vary depending on the cell line and assay duration. Below is a summary of reported concentrations for its primary HDAC inhibitory and anti-cancer effects.
| Assay Type | Cell Line/Target | Effective Concentration | Reference |
| Biochemical Assay | Affinity-purified HDAC1 | ID50 = 100 nM | [4] |
| Cell-based Assay | Murine Erythroleukemia (MEL) cells | 0.625–8 µM (Induces differentiation) | [3] |
| Cell-based Assay | B-cell precursor ALL cell lines | IC50 = 2–6 µM (96h incubation) | [3] |
| Cell-based Assay | Rhabdomyosarcoma cell lines | 1.25–20.0 µM (Induces apoptosis) | [3] |
Note: ID50 refers to the dose for 50% inhibition, while IC50 refers to the half-maximal inhibitory concentration in a cellular context.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Q5: I'm observing high levels of cytotoxicity at low concentrations of this compound, which is inconsistent with published data. What could be the cause?
A5: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to HDAC inhibitors. Ensure that the concentrations used are appropriate for your specific cell model.
-
Assay Duration: Longer incubation times will generally lead to increased cytotoxicity. Compare your experimental timeline with established protocols.
-
Compound Purity and Solvent Effects: Verify the purity of your this compound stock. Additionally, the solvent (e.g., DMSO) used to dissolve the compound can be toxic to cells at higher concentrations. Always run a vehicle-only control.
-
Off-Target Cytotoxicity: While this compound's primary effect is through HDAC inhibition, at higher concentrations, off-target effects leading to cell death cannot be ruled out. Consider performing a rescue experiment by overexpressing a downstream effector to confirm the mechanism.
Q6: My results are inconsistent across experiments. What are common sources of variability in cell-based assays?
A6: Reproducibility is key in cell-based assays. Common sources of variability include:
-
Cell Passage Number: Cells can change their characteristics over time in culture. Use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: Inconsistent cell numbers at the start of an experiment will lead to variable results. Ensure accurate and uniform cell seeding.
-
Reagent Quality: Use fresh media and supplements, and ensure your this compound stock has not undergone multiple freeze-thaw cycles.
-
Assay Interference: The compound itself might interfere with the assay readout. For example, autofluorescent compounds can be problematic in fluorescence-based assays.[5][6]
Q7: I'm seeing a phenotype that resembles the effect of a known kinase inhibitor. How can I confirm if this is due to HDAC inhibition or an off-target kinase effect?
A7: This is a critical question of target validation. Here are steps to differentiate between HDAC and kinase inhibition:
-
Confirm HDAC Target Engagement: The most direct way is to measure the acetylation status of known HDAC substrates. An increase in acetylated histones (e.g., Ac-H3, Ac-H4) or acetylated tubulin (for HDAC6 inhibitors) is a hallmark of HDAC inhibition. This can be readily assessed by Western blot.
-
Assess Kinase Pathway Phosphorylation: If you suspect inhibition of a specific kinase, check the phosphorylation status of its direct downstream substrates. If this compound is acting as a kinase inhibitor, you would expect to see a decrease in the phosphorylation of these substrates.
-
Perform a Kinome-wide Scan: To broadly assess off-target kinase activity, you can use a commercial kinome profiling service.[4][7][8] These services screen your compound against a large panel of kinases to identify any unintended interactions.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify that this compound directly binds to HDACs in a cellular context.
Experimental Protocols & Methodologies
Protocol 1: Western Blot for Histone Acetylation
This protocol is a key experiment to confirm the on-target activity of this compound in cells.
Objective: To detect an increase in acetylated histones in response to this compound treatment.
Methodology:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, also include an HDAC inhibitor (like Trichostatin A or sodium butyrate) in the lysis buffer to preserve the acetylation marks during sample preparation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3 (e.g., at Lys9/14) and total Histone H3 (as a loading control).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities. A dose-dependent increase in the ratio of acetylated-H3 to total-H3 will confirm HDAC inhibition by this compound.
Protocol 2: General Workflow for Investigating Off-Target Effects
This workflow provides a systematic approach to identifying and validating potential off-target effects of a small molecule like this compound.
Objective: To determine if an observed cellular phenotype is due to the intended target or an off-target interaction.
Methodology:
-
Confirm Primary Target Engagement: First, confirm that this compound is engaging with its primary target (HDACs) in your system at the concentrations of interest using the Western blot protocol described above or a cellular thermal shift assay (CETSA).
-
Hypothesis-driven Off-Target Assessment: If you suspect a particular off-target (e.g., a specific kinase), use targeted assays. For kinases, this would involve an in vitro kinase activity assay or a Western blot for a specific phosphoprotein in the suspected pathway.
-
Unbiased Proteome-wide Screening: To discover unknown off-targets, several advanced techniques can be employed:
-
Chemical Proteomics: This involves using a modified version of this compound (e.g., with a biotin tag) to pull down binding partners from cell lysates, which are then identified by mass spectrometry.[9][10]
-
Kinome-wide Profiling: Submit the compound to a commercial service that screens for binding or inhibitory activity against a large panel of kinases.[4][7][11]
-
-
Validate Putative Off-Targets: Any potential off-targets identified in the screening phase must be validated.
-
Genetic Approaches: Use siRNA or CRISPR to knock down the suspected off-target protein. If the phenotype of the knockdown mimics the effect of this compound treatment, this suggests the off-target is responsible for that effect.
-
Biochemical Validation: Express and purify the off-target protein and perform in vitro binding or activity assays with this compound to confirm a direct interaction.
-
-
Structure-Activity Relationship (SAR) Studies: Synthesize or obtain analogs of this compound. If the potency against the off-target correlates with the observed cellular phenotype across a series of analogs, it strengthens the evidence for the off-target's involvement.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the use of this compound.
Caption: Signaling pathway of this compound as an HDAC inhibitor.
Caption: Logical workflow for troubleshooting unexpected experimental results.
Caption: Experimental workflow for off-target identification and validation.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinome Profiling - Oncolines B.V. [oncolines.com]
Technical Support Center: Minimizing Pyroxamide Toxicity in Normal Cells
Welcome to the technical support center for researchers utilizing Pyroxamide. This resource provides in-depth guidance to help you design and troubleshoot experiments with the goal of minimizing toxicity in normal, non-cancerous cells while maximizing its efficacy against cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic hydroxamic acid derivative that functions as a potent inhibitor of histone deacetylases (HDACs), with a strong preference for HDAC1.[1][2][3][4][5] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones in cells. This hyperacetylation alters chromatin structure, making the DNA more accessible to transcription factors.[1][2] This, in turn, leads to changes in the expression of certain genes that regulate cell growth and survival. A key target that is often upregulated is the cyclin-dependent kinase inhibitor p21/WAF1, which plays a crucial role in cell cycle arrest.[1][3][6] The ultimate outcome for cancer cells is the induction of growth arrest, differentiation, and/or apoptosis (programmed cell death).[1][2][3][6]
Q2: Why does this compound show selectivity for cancer cells over normal cells?
While not completely selective, this compound and other HDAC inhibitors tend to be more cytotoxic to cancer cells than to normal cells.[7][8] The precise molecular basis for this differential sensitivity is an area of active research, but one key mechanism appears to be related to the cellular response to DNA damage.
-
DNA Damage and Repair: HDAC inhibitors, including the related compound vorinostat, have been shown to induce DNA double-strand breaks in both normal and cancerous cells. However, normal cells are often able to efficiently repair this damage, while many cancer cell lines have defects in their DNA damage response pathways.[9][10] This leads to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. It is believed that HDAC inhibitors can suppress the expression of crucial DNA repair proteins like RAD50 and MRE11 specifically in transformed cells, further impairing their ability to recover.[10]
Q3: What are the known IC50 values for this compound in different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the duration of exposure. While extensive data on a wide range of normal human cell lines is limited in publicly available literature, some information is available for cancer cell lines.
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| MEL | Murine Erythroleukemia | - | Micromolar concentrations induce differentiation |
| LNCaP | Prostate Carcinoma | - | 1.25-20 µM causes growth inhibition |
| KCN-69n | Neuroblastoma | - | 1.25-20 µM causes growth inhibition |
| T24 | Bladder Carcinoma | - | 1.25-20 µM causes growth inhibition |
| RD | Rhabdomyosarcoma (embryonal) | 72 | Dose-dependent decrease in viable cells (1.25-20 µM) |
| RH30B | Rhabdomyosarcoma (alveolar) | 72 | Dose-dependent decrease in viable cells (1.25-20 µM) |
| Reh, Nalm6, Z33 | B-cell precursor Acute Lymphoblastic Leukemia | 96 | 2-6 |
Data compiled from multiple sources.[1][2][6]
Troubleshooting Guide
Issue 1: Difficulty dissolving or preparing this compound solutions.
-
Problem: this compound powder is not dissolving properly, or a precipitate forms in the stock solution.
-
Solution:
-
This compound is soluble in DMSO at concentrations up to 100 mM.[4] Ensure you are using fresh, anhydrous DMSO as it can absorb moisture, which may reduce solubility.[2]
-
For in vivo studies or specific cell culture conditions, co-solvents may be necessary. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[5][11]
-
If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[5]
-
Stability: Prepare fresh solutions for each experiment if possible. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[11] Avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over extended periods (e.g., 24-72 hours) has not been extensively reported; therefore, it is best to replace the media with freshly prepared this compound at regular intervals during long-term experiments.
-
Issue 2: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).
-
Problem: Variability in cell viability data that does not correlate with the expected dose-response of this compound.
-
Solution:
-
Assay Interference: Some compounds can interfere with tetrazolium-based assays like MTT and XTT by directly reducing the dye, leading to an overestimation of cell viability. Antioxidants, particularly those with thiol groups like N-acetylcysteine, have been reported to cause such interference.[12] While direct interference by this compound has not been documented, it is a possibility to consider.
-
Alternative Assays: To confirm your results, use a viability assay with a different readout, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures the metabolic activity of viable cells, or a dye exclusion assay (e.g., Trypan Blue) which directly counts live and dead cells.
-
Control for DMSO Effects: Ensure that the final concentration of DMSO in your culture medium is consistent across all conditions (including untreated controls) and is at a non-toxic level (typically below 0.5%).
-
Issue 3: Observed changes in normal cell morphology or adhesion.
-
Problem: Normal cells treated with this compound appear stressed, detach from the culture plate, or exhibit altered morphology even at sub-lethal concentrations.
-
Solution:
-
Mechanism of Action: HDAC inhibitors can affect the acetylation of non-histone proteins, including cytoskeletal components like α-tubulin. This can lead to changes in cell shape, adhesion, and migration.[13][14]
-
Dose and Time Dependence: These effects are likely dose- and time-dependent. If maintaining normal cell morphology is critical for your experiment, consider using lower concentrations of this compound or shorter exposure times.
-
Quantitative Analysis: Document these changes systematically using microscopy. You can quantify cell spreading, circularity, and the number and size of focal adhesions to understand the impact of this compound on cell morphology.
-
Strategies for Minimizing Normal Cell Toxicity
Strategy 1: Co-treatment with Cytoprotective Agents
The use of antioxidants as cytoprotective agents is a promising strategy to mitigate off-target toxicity.
-
N-acetylcysteine (NAC): NAC is a precursor to the intracellular antioxidant glutathione (GSH) and can also act as a direct scavenger of reactive oxygen species (ROS).[12][15] HDAC inhibitors have been shown to induce oxidative stress, which may contribute to their toxicity in normal cells.[7] While direct studies of NAC with this compound are lacking, NAC has been shown to protect against DNA damage and cytotoxicity induced by other compounds.[16]
-
Experimental Approach: To test the protective effect of NAC, pre-incubate normal cells with a non-toxic concentration of NAC for 1-2 hours before adding this compound. A dose-response experiment should be performed to determine the optimal concentration of NAC for cytoprotection in your specific cell type.
-
Strategy 2: Combination Therapy to Reduce this compound Dosage
Combining this compound with other anti-cancer agents may allow for the use of lower, less toxic concentrations of each drug while achieving a synergistic or additive therapeutic effect. The choice of the combination agent will depend on the cancer type and its specific molecular vulnerabilities.
Key Experimental Protocols
Protocol 1: Assessing Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Binding Buffer (typically provided with the kit)
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density that will not exceed 90% confluency by the end of the experiment. Treat cells with the desired concentrations of this compound for the appropriate duration. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which contains detached (potentially apoptotic) cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells, and then combine them with the collected culture medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat the wash.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Gating:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 2: Measuring Histone Acetylation by Western Blot
This protocol is used to confirm the on-target activity of this compound by detecting the hyperacetylation of histones.
Materials:
-
RIPA Lysis Buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-acetyl-Histone H3, Anti-acetyl-Histone H4, Anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-acetyl-H3 and anti-total-H3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.
Visualizations
Caption: Mechanism of this compound leading to apoptosis in cancer cells.
Caption: Workflow for assessing this compound's differential toxicity.
Caption: Troubleshooting logic for inconsistent cell viability results.
References
- 1. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound (CAS 382180-17-8): R&D Systems [rndsystems.com]
- 5. This compound | Apoptosis | HDAC | TargetMol [targetmol.com]
- 6. Histone deacetylase inhibitors induce growth suppression and cell death in human rhabdomyosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Dietary phytochemicals, HDAC inhibition, and DNA damage/repair defects in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A potent hydroxamic acid-based, small-molecule inhibitor A452 preferentially inhibits HDAC6 activity and induces cytotoxicity toward cancer cells irrespective of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. N-Acetyl-Cysteine Protects Against DNA Damage Associated with Lead Toxicity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Pyroxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of Pyroxamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic derivative of hydroxamic acid that exhibits antineoplastic properties.[1] It functions as a potent inhibitor of histone deacetylase 1 (HDAC1), with an ID50 of 100 nM.[2][3][4] By inhibiting HDACs, this compound induces hyperacetylation of core histones, which alters chromatin structure and modulates the transcription of genes involved in tumor growth suppression, leading to cell cycle arrest and apoptosis.[1][2][3]
Q2: What are the known solubility properties of this compound?
This compound is soluble in DMSO up to 100 mM.[5] However, its aqueous solubility is limited, which is a common challenge for many new chemical entities and can hinder its oral bioavailability.[6]
Q3: Why is improving the in vivo bioavailability of this compound important?
Enhancing the in vivo bioavailability of this compound is crucial for achieving therapeutic concentrations at the target site with oral administration. Poor bioavailability can lead to high inter-individual variability in drug exposure and potentially reduced efficacy. Improving bioavailability can allow for lower, more consistent dosing, which can also minimize potential side effects.
Q4: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:
-
Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can improve its dissolution rate.[6][7]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state, often by spray drying with a polymer, can significantly enhance solubility and in vivo performance.[6]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[6][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[8]
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations of this compound between subjects. | Poor and variable absorption due to low aqueous solubility. | 1. Optimize Formulation: Explore bioavailability enhancement strategies such as micronization, solid dispersions, or lipid-based formulations. 2. Control Food Effects: Administer this compound with or without food consistently across all subjects, as food can significantly impact the absorption of poorly soluble drugs. |
| Low oral bioavailability observed in preclinical animal models. | - Low dissolution rate in the gastrointestinal tract. - First-pass metabolism. | 1. Enhance Dissolution: Utilize formulation approaches that increase the dissolution rate (see Q4 in FAQs). 2. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism.[10] If significant, consider strategies to bypass the liver, such as lymphatic transport promoted by some lipid-based systems.[7] |
| Precipitation of this compound in the gastrointestinal tract upon oral administration. | The drug concentration exceeds its solubility limit in the gut lumen after the formulation disperses. | 1. Use Precipitation Inhibitors: Incorporate polymers in the formulation (e.g., in solid dispersions) that can maintain a supersaturated state of the drug in the gut. 2. Optimize LBDDS: For lipid-based systems, ensure the formation of stable emulsions or microemulsions upon dispersion in aqueous media. |
| Inconsistent results in in vivo efficacy studies despite consistent dosing. | Fluctuating plasma concentrations falling below the therapeutic window. | 1. Improve Formulation Robustness: Develop a formulation that provides consistent drug release and absorption under varying physiological conditions. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a clear relationship between this compound plasma concentration and its pharmacological effect to determine the target exposure needed for efficacy. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Solid Dispersion by Spray Drying
Objective: To enhance the dissolution rate of this compound by converting it into an amorphous solid dispersion.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
Dichloromethane
-
Methanol
-
Spray dryer
-
Dissolution testing apparatus
Method:
-
Dissolve this compound and PVP/VA 64 (e.g., in a 1:4 ratio) in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).
-
Stir the solution until a clear solution is obtained.
-
Set the parameters of the spray dryer (e.g., inlet temperature, spray rate, and gas flow) to optimal conditions for the solvent system and polymer.
-
Spray dry the solution to obtain a fine powder.
-
Collect the resulting solid dispersion powder.
-
Characterize the solid dispersion for its physical state (using techniques like X-ray powder diffraction to confirm amorphous nature) and drug content.
-
Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure crystalline this compound.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system to improve its solubilization and absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Method:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a ternary phase diagram to identify the self-emulsifying region for a combination of the selected excipients.
-
Prepare the SEDDS formulation by mixing the oil, surfactant, and co-surfactant in the optimized ratio.
-
Add this compound to the mixture and dissolve it completely with the aid of gentle heating and vortexing.
-
Evaluate the self-emulsification performance by adding a small amount of the formulation to water and observing the formation of a nano- or microemulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.
-
Conduct in vitro drug release studies using a dialysis method.
Visualizations
Caption: Workflow for developing and evaluating bioavailability-enhanced this compound formulations.
Caption: Simplified signaling pathway of this compound as an HDAC inhibitor.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (CAS 382180-17-8): R&D Systems [rndsystems.com]
- 6. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Toxicological and metabolic considerations for histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Pyroxamide solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Pyroxamide solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2] It is crucial to use anhydrous or freshly opened DMSO, as the presence of water can decrease the solubility of this compound and promote precipitation.[3] For in vivo experiments, stock solutions in DMSO are often diluted with other vehicles like PEG300, Tween-80, saline, or corn oil.[4]
Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. Under these conditions, the solution is reported to be stable for up to six months. For shorter-term storage, -20°C is acceptable for up to one month.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation, aggregation, and precipitation.[4] Ideally, you should aliquot your stock solution after preparation into volumes suitable for single experiments. If repeated use from a single vial is unavoidable, minimize the number of freeze-thaw cycles.
Q4: My this compound solution has precipitated upon storage. What should I do?
A4: If precipitation occurs, you can try to redissolve the compound by gentle warming and/or sonication.[2][4] Before use, always ensure that the solution is clear and all precipitate has dissolved. Equilibrate the solution to room temperature before adding it to your experimental system.[4] If the precipitate does not redissolve, it may indicate compound degradation or saturation issues, and it is advisable to prepare a fresh solution.
Q5: Should I protect my this compound solution from light?
Q6: What is the stability of this compound in aqueous solutions or cell culture media?
A6: this compound, like other hydroxamic acid-containing compounds, may be susceptible to hydrolysis, especially at non-neutral pH. For in vivo experiments and cell-based assays, it is recommended to prepare fresh working solutions from a frozen stock on the day of use.[4] Do not store this compound in aqueous solutions for extended periods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution during storage | 1. Solvent absorbed moisture. 2. Concentration is too high. 3. Improper storage temperature. 4. Repeated freeze-thaw cycles. | 1. Use fresh, anhydrous DMSO. 2. Prepare a less concentrated stock solution. 3. Store at -80°C for long-term storage. 4. Aliquot stock solution into single-use vials. 5. Try to redissolve by gentle warming or sonication before use.[2][4] |
| Precipitation upon dilution into aqueous buffer or media | 1. Poor aqueous solubility of this compound. 2. The final concentration of DMSO is too low to maintain solubility. 3. pH of the aqueous solution affects solubility. | 1. Increase the final DMSO concentration if tolerated by the experimental system. 2. Prepare a more dilute stock solution to minimize the volume added to the aqueous phase. 3. For in vivo studies, consider using co-solvents such as PEG300 or Tween-80.[4] 4. Ensure the final pH of the solution is compatible with this compound's stability. |
| Inconsistent experimental results | 1. Degradation of this compound in stock or working solution. 2. Inaccurate concentration due to precipitation. | 1. Prepare fresh working solutions for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Visually inspect for and redissolve any precipitate before use. 4. Store stock solutions at the recommended temperature and for the recommended duration. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound solutions based on available data.
| Solvent | Storage Temperature | Storage Duration | Source |
| DMSO | -20°C | Up to 1 month | [4] |
| DMSO | -80°C | Up to 6 months | [4] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile, dry container.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.[2][4]
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into single-use, light-protected (amber) sterile tubes.
-
Label the tubes clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Logical guide for troubleshooting precipitation issues.
References
Validation & Comparative
Pyroxamide vs. SAHA (Vorinostat): A Comparative Guide on Efficacy in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of two prominent histone deacetylase (HDAC) inhibitors, Pyroxamide and SAHA (Vorinostat), in the context of solid tumors. By presenting key experimental data, detailed methodologies, and visual representations of their mechanism of action, this document aims to be a valuable resource for researchers in oncology and drug development.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. By altering chromatin structure and influencing gene expression, they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. This compound and SAHA (Vorinostat) are both hydroxamic acid-based pan-HDAC inhibitors that have been investigated for their therapeutic potential in various malignancies. SAHA (Vorinostat) is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma and has been extensively studied in a wide range of solid tumors.[1][2][3] this compound, a synthetic derivative of hydroxamic acid, has also demonstrated potent antineoplastic properties in preclinical studies.[4][5] This guide focuses on a direct comparison of their efficacy based on available preclinical data.
Mechanism of Action: Targeting Histone Deacetylases
Both this compound and SAHA exert their anti-tumor effects by inhibiting the activity of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, these drugs cause an accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes. This ultimately leads to the inhibition of cancer cell growth and survival.[2][3][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Vorinostat - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors induce growth suppression and cell death in human rhabdomyosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyroxamide and Trichostatin A Potency in HDAC Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of two prominent histone deacetylase (HDAC) inhibitors: Pyroxamide and Trichostatin A. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Data Presentation: Potency Comparison
The following table summarizes the inhibitory potency of this compound and Trichostatin A against various HDAC isoforms and cancer cell lines.
| Compound | Target | Potency Metric | Value (nM) | Reference(s) |
| This compound | HDAC1 | ID50 | 100 | [1][2][3][4] |
| B-cell precursor acute lymphoblastic leukemia (BCP-ALL) cell lines | IC50 | 2000-6000 | [1] | |
| Trichostatin A | HDACs (general) | IC50 | ~1.8 | [5] |
| HDAC1 | IC50 | 4.99 | [6] | |
| HDAC3 | IC50 | 5.21 | [6] | |
| HDAC4 | IC50 | 27.6 | [6] | |
| HDAC6 | IC50 | 16.4 | [6] | |
| HDAC10 | IC50 | 24.3 | [6] | |
| Breast Cancer Cell Lines | IC50 | 26.4 - 308.1 | [7] | |
| Ki | 3.4 | [6] |
Signaling Pathways
Both this compound and Trichostatin A exert their cellular effects by inhibiting HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This, in turn, modulates various signaling pathways.
This compound has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21/WAF1, a key regulator of cell cycle progression.[3][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 7. pnas.org [pnas.org]
Pyroxamide: A Comparative Guide to its HDAC Isoform Selectivity
For researchers and professionals in drug development, understanding the isoform selectivity of histone deacetylase (HDAC) inhibitors is crucial for predicting their therapeutic efficacy and potential side effects. This guide provides a comparative analysis of Pyroxamide's selectivity profile against various HDAC isoforms, benchmarked against other well-known HDAC inhibitors.
Quantitative Selectivity Profile of HDAC Inhibitors
The inhibitory activity of this compound and other prominent HDAC inhibitors against different HDAC isoforms is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of potency and selectivity. This compound is a potent inhibitor of HDAC1.[1][2][3][4][5][6][7][8][9] Data on its activity against a broader range of HDAC isoforms is limited in the public domain.
| Inhibitor | Class I | Class IIa | Class IIb | Class IV |
| HDAC1 | HDAC2 | HDAC3 | HDAC8 | |
| This compound | 100-200 nM[3][5][7] | - | - | - |
| Vorinostat (SAHA) | 10 nM | - | 20 nM | - |
| Panobinostat | Pan-HDAC inhibitor (IC50 range: 2.1 - 531 nM)[10] | |||
| Romidepsin | Class I selective[11] | |||
| Belinostat | Pan-HDAC inhibitor[12][13] |
Experimental Protocols for Determining HDAC Isoform Selectivity
The determination of the inhibitory activity (IC50) of a compound against different HDAC isoforms typically involves in vitro enzymatic assays. A representative fluorometric assay protocol is outlined below.
General Principle
HDAC activity is measured by the deacetylation of a fluorogenic substrate. The deacetylated substrate is then cleaved by a developer enzyme, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.
Materials
-
Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer enzyme (e.g., Trypsin)
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
Control inhibitor (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Workflow for HDAC Inhibition Assay
Signaling Pathway: this compound-Induced Cell Cycle Arrest and Apoptosis
HDAC inhibitors, including this compound, exert their anti-cancer effects by altering the acetylation state of histones and other proteins, leading to changes in gene expression. A key target is the cyclin-dependent kinase inhibitor p21/WAF1. The induction of p21 leads to cell cycle arrest and can contribute to apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound |HDAC inhibitor | Hello Bio [hellobio.com]
- 5. This compound | Apoptosis | HDAC | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. This compound (CAS 382180-17-8): R&D Systems [rndsystems.com]
- 10. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 11. Use of class I histone deacetylase inhibitor romidepsin in combination regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy and safety of histone deacetylase inhibitors in peripheral T-cell lymphoma: a systematic review and meta-analysis on prospective clinical trials [frontiersin.org]
- 13. go.drugbank.com [go.drugbank.com]
In Vivo Efficacy of Pyroxamide: A Comparative Analysis with Other HDAC Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Pyroxamide with other prominent histone deacetylase (HDAC) inhibitors, including Vorinostat (SAHA), Belinostat, and Panobinostat. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of the anti-tumor activities of these compounds in various cancer models.
Overview of HDAC Inhibitors
Histone deacetylase inhibitors are a class of epigenetic drugs that interfere with the function of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, ultimately causing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] this compound, a hydroxamic acid-based HDAC inhibitor, has demonstrated potent anti-tumor effects in preclinical studies.[2][3] This guide will delve into the specifics of its in vivo performance and compare it against other well-established HDAC inhibitors.
Comparative In Vivo Efficacy
While direct head-to-head in vivo studies comparing this compound with other HDAC inhibitors are limited, this section summarizes the available data from individual studies to facilitate an objective comparison.
This compound
This compound has shown significant in vivo anti-tumor activity, particularly in prostate cancer models.
Key Findings:
-
In a CWR22 human prostate cancer xenograft model in nude mice, daily intraperitoneal (i.p.) administration of this compound at doses of 100 or 200 mg/kg significantly suppressed tumor growth.[2]
-
Treatment with this compound led to a dose-dependent increase in the expression of the cell cycle regulator p21/WAF1 in the tumor xenografts.[2]
-
Increased levels of acetylated histones were also observed in the tumors of this compound-treated mice, confirming its mechanism of action as an HDAC inhibitor in vivo.[2]
Vorinostat (SAHA)
Vorinostat, the first FDA-approved HDAC inhibitor, has been evaluated in a wide range of in vivo cancer models.
Key Findings:
-
In a CWR22 human prostate tumor xenograft model, SAHA administered at 50 mg/kg/day resulted in a 97% reduction in the mean final tumor volume compared to controls, with no detectable toxicity.[4]
-
SAHA has also demonstrated anti-tumor activity in models of breast cancer, pancreatic cancer, and uterine sarcoma.[5][6]
-
In combination with other anti-cancer agents like paclitaxel, SAHA has shown potential for enhanced efficacy in ovarian cancer models, although the sequence of administration appears to be crucial.[7]
Belinostat
Belinostat is another hydroxamic acid-based HDAC inhibitor with demonstrated in vivo efficacy in various solid and hematological malignancies.
Key Findings:
-
In a pancreatic cancer xenograft model, Belinostat treatment resulted in significant tumor growth inhibition.[8]
-
Belinostat has also shown efficacy in thyroid cancer and T-cell lymphoma models.[9][10]
-
Combination studies in a murine hepatocellular carcinoma model showed that Belinostat could enhance the therapeutic effect of anti-CTLA-4 antibodies.[11]
Panobinostat
Panobinostat is a potent pan-HDAC inhibitor that has been investigated in numerous in vivo cancer models.
Key Findings:
-
Panobinostat has demonstrated potent anti-tumor activity in multiple myeloma, colon cancer, and gastrointestinal stromal tumor (GIST) xenograft models.[12][13][14]
-
In a disseminated MM.1S xenograft mouse model, Panobinostat treatment reduced the tumor burden to 22% of the control.[12]
-
It is considered one of the most potent clinically available HDAC inhibitors.[15]
Data Summary Tables
The following tables provide a structured summary of the quantitative in vivo efficacy data for this compound and other HDAC inhibitors based on the available literature.
Table 1: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Drug Administration | Dosing Schedule | Key Outcomes | Reference |
| Prostate Cancer (CWR22) | Nude Mice | i.p. | 100 or 200 mg/kg/day for 21 days | Significant, dose-dependent tumor growth suppression; Increased p21/WAF1 expression and histone acetylation in tumors. | [2] |
Table 2: In Vivo Efficacy of Vorinostat (SAHA)
| Cancer Model | Animal Model | Drug Administration | Dosing Schedule | Key Outcomes | Reference |
| Prostate Cancer (CWR22) | Nude Mice | i.p. | 50 mg/kg/day | 97% reduction in mean final tumor volume. | [4] |
| Uterine Sarcoma (MES-SA) | Nude Mice | i.p. | 50 mg/kg/day for 21 days | Over 50% reduction in tumor growth. | [6] |
| Ovarian Cancer | Mice | i.p. | Not specified | Increased survival when administered after paclitaxel. | [7] |
Table 3: In Vivo Efficacy of Belinostat
| Cancer Model | Animal Model | Drug Administration | Dosing Schedule | Key Outcomes | Reference |
| Pancreatic Cancer (T3M4) | Chimeric Mice | i.p. | Not specified | Significant in vivo growth inhibition. | [8][16] |
| Thyroid Cancer | Immunodeficient Mice | Not specified | Not specified | Effective in preventing tumor growth. | [9] |
| Hepatocellular Carcinoma (Hepa129) | C3H Mice | i.p. | Daily for 3 weeks | Improved therapeutic response when combined with anti-CTLA-4. | [11][17] |
Table 4: In Vivo Efficacy of Panobinostat
| Cancer Model | Animal Model | Drug Administration | Dosing Schedule | Key Outcomes | Reference |
| Multiple Myeloma (MM.1S) | Xenograft Mice | i.p. | 15 mg/kg/day, 5 days/week for 3 weeks | Reduced tumor burden to 22% of control. | [12] |
| Colon Cancer (HCT116) | Xenograft Mice | i.v. | 30 mg/kg, 3 times/week for 3 weeks | Tumor growth inhibition and regression. | [13] |
| GIST (GIST882, patient-derived) | Nude Mice | i.p. | 10 mg/kg/day for 12 days | Tumor regression, necrosis, and apoptosis. | [14] |
Experimental Protocols
General Xenograft Tumor Model Methodology
The in vivo efficacy of HDAC inhibitors is commonly evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice. A general protocol is outlined below.
Cell Lines and Animal Models:
-
Cell Lines: Various human cancer cell lines are used, such as CWR22 (prostate), MES-SA (uterine sarcoma), T3M4 (pancreatic), HCT116 (colon), and MM.1S (multiple myeloma).[2][6][8][12][13]
-
Animal Models: Immunocompromised mice, such as nude mice or other strains (e.g., C3H for syngeneic models), are typically used to prevent rejection of the human tumor cells.[2][6][11]
Tumor Implantation:
-
Cancer cells are harvested and suspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.[18]
-
The cell suspension is then subcutaneously injected into the flank of the mice.[2][18]
Drug Administration:
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The HDAC inhibitor is administered via various routes, most commonly intraperitoneally (i.p.) or intravenously (i.v.).[2][13]
-
The dosing schedule can vary from daily to intermittent administration over several weeks.[2][13]
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are often excised for further analysis, such as immunohistochemistry for biomarkers like Ki-67 (proliferation), p21 (cell cycle arrest), and acetylated histones.[2][8]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the general signaling pathway affected by HDAC inhibitors and a typical experimental workflow for in vivo efficacy studies.
Caption: General signaling pathway of HDAC inhibitors.
Caption: Typical experimental workflow for in vivo efficacy studies.
Conclusion
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of prostate cancer cells in vitro and in vivo. [vivo.weill.cornell.edu]
- 5. The combination of the histone deacetylase inhibitor vorinostat and synthetic triterpenoids reduces tumorigenesis in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Enhanced anti-tumor efficacy of checkpoint inhibitors in combination with the histone deacetylase inhibitor Belinostat in a murine hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyroxamide and Belinostat for Researchers
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed, data-driven comparison of two notable HDAC inhibitors: Pyroxamide and Belinostat. Both are hydroxamic acid derivatives that interfere with the enzymatic activity of HDACs, leading to hyperacetylation of histones and other non-histone proteins, which in turn results in the modulation of gene expression, cell cycle arrest, and apoptosis in cancer cells.
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and available clinical data. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.
Chemical Structures
A fundamental aspect of understanding the activity of these inhibitors lies in their chemical structures.
This compound is a synthetic derivative of hydroxamic acid.[1] Its structure features a suberoyl-3-aminopyridineamide hydroxamic acid backbone.
Belinostat , also a hydroxamic acid-based HDAC inhibitor, possesses a sulfonamide-hydroxamide structure.[2]
Mechanism of Action and Selectivity
Both this compound and Belinostat function by inhibiting histone deacetylases, but they exhibit different selectivity profiles.
This compound is a potent and selective inhibitor of HDAC1 .[3] This selectivity may contribute to a more targeted therapeutic effect with potentially fewer off-target effects.
Belinostat , in contrast, is a pan-HDAC inhibitor , demonstrating broad activity against multiple HDAC isoforms.[4] This broad-spectrum inhibition can affect a wider range of cellular processes, which may be advantageous in certain therapeutic contexts.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and Belinostat, focusing on their HDAC inhibitory activity and in vitro cytotoxicity.
Table 1: HDAC Inhibition
| Compound | Target | IC50/ID50 | Assay Conditions |
| This compound | HDAC1 | 100 nM (ID50)[3] | Affinity-purified HDAC1 |
| Belinostat | Pan-HDAC | 27 nM (IC50)[5] | Cell-free assay |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | RD | Rhabdomyosarcoma (embryonal) | 1.25-20.0 μM (dose-dependent decrease in viable cells)[6] |
| RH30B | Rhabdomyosarcoma (alveolar) | 1.25-20.0 μM (dose-dependent decrease in viable cells)[6] | |
| LNCaP | Prostate Carcinoma | 1.25-20 mM (dose-dependent inhibition of growth)[6] | |
| KCN-69n | Neuroblastoma | 1.25-20 mM (dose-dependent inhibition of growth)[6] | |
| T24 | Bladder Carcinoma | 1.25-20 mM (dose-dependent inhibition of growth)[6] | |
| Reh, Nalm6, Z33 | B-cell precursor-acute lymphoblastic leukemia (BCP-ALL) | 2-6 μM (after 96 hours)[6] | |
| Belinostat | A2780 | Ovarian Cancer | 0.2-0.66 μM[7] |
| HCT116 | Colon Cancer | 0.2-0.66 μM[7] | |
| HT29 | Colon Cancer | 0.2-0.66 μM[7] | |
| WIL | Lymphoma | 0.2-0.66 μM[7] | |
| CALU-3 | Lung Cancer | 0.2-0.66 μM[7] | |
| MCF7 | Breast Cancer | 0.2-0.66 μM[7] | |
| PC3 | Prostate Cancer | 0.2-0.66 μM[7] | |
| HS852 | - | 0.2-0.66 μM[7] | |
| Lung SCC cells | Lung Squamous Cell Carcinoma | IC50 < 3 μM (sensitive) or > 3 µM (resistant) |
In Vivo Efficacy
This compound has demonstrated in vivo activity in a human prostate cancer xenograft model. Administration of 100 or 200 mg/kg/day of this compound to nude mice resulted in a significant, dose-dependent suppression of tumor growth.
Belinostat has shown efficacy in various preclinical and clinical settings. In the pivotal Phase II BELIEF study for relapsed or refractory peripheral T-cell lymphoma (PTCL), single-agent Belinostat (1,000 mg/m² intravenously on days 1-5 every 21 days) resulted in an overall response rate of 25.8% in 120 evaluable patients.[2] This included a 10.8% complete response rate and a 15% partial response rate. The median duration of response was 13.6 months.[2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings.
HDAC Activity Assay
This protocol is a general method for determining the inhibitory activity of compounds against HDAC enzymes.
Materials:
-
HDAC enzyme (e.g., recombinant human HDAC1)
-
HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC8 Substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Fluor de Lys® Developer)
-
Test compounds (this compound, Belinostat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the HDAC enzyme to each well.
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percentage of inhibition and determine the IC50/ID50 values.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (this compound, Belinostat)
-
96-well clear microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[3]
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound, Belinostat)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds or vehicle control for the desired time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[1][7]
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Visualizations
The following diagrams illustrate the signaling pathway affected by these HDAC inhibitors and a typical experimental workflow.
Caption: Signaling pathway of HDAC inhibition by this compound and Belinostat.
Caption: A generalized experimental workflow for comparing this compound and Belinostat.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Update of HDAC Inhibitors in Lymphoma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring the effect of belinostat in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyroxamide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Pyroxamide, a histone deacetylase (HDAC) inhibitor used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes. |
| Skin and Body | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling bulk quantities or creating solutions. | Avoids inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the segregation, containment, and labeling of this compound waste.
Experimental Protocol: Waste Segregation and Containment
-
Identify Waste Streams: At the point of generation, separate this compound waste into the following categories:
-
Solid Waste: Unused or expired pure this compound, contaminated labware (e.g., weigh boats, pipette tips, gloves).
-
Liquid Waste: Solutions containing this compound, including stock solutions and experimental media. Note that halogenated and non-halogenated solvent wastes should be collected separately.
-
Sharps Waste: Needles or other sharps contaminated with this compound.
-
-
Select Appropriate Waste Containers:
-
Use leak-proof, sealable containers made of a material compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure screw-top cap.
-
For liquid waste, do not fill the container to more than 90% capacity to allow for expansion.[2]
-
-
Labeling Hazardous Waste:
-
As soon as waste is added, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration and composition of the waste, including all solvents.
-
The date accumulation started.
-
The specific hazard warnings (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
-
-
Experimental Protocol: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before they can be disposed of as regular trash.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent in which this compound is soluble, such as Dimethyl Sulfoxide (DMSO).
-
Each rinse should use a volume of solvent equal to approximately 10% of the container's volume.
-
Collect all rinsate as hazardous liquid waste and add it to the appropriate waste container.
-
-
Container Disposal:
-
After triple rinsing, deface or remove the original chemical label.
-
The decontaminated container can now be disposed of in the regular laboratory trash.
-
Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store sealed and labeled hazardous waste containers in a designated SAA that is at or near the point of generation. This area should be under the control of laboratory personnel and away from general lab traffic.
-
Waste Pickup: Do not dispose of this compound waste down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed disposal company.
Quantitative Data: this compound Solubility
The following table provides solubility data for this compound in various solvents, which can inform the selection of solvents for decontamination procedures.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 5 mg/mL |
| Dimethylformamide (DMF) | ~2 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
Data sourced from manufacturer safety data sheets.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
